Iridium tetrachloride
Description
Significance of Iridium Compounds in Contemporary Chemical Science
Iridium compounds are of paramount importance in contemporary chemical science due to the element's unique combination of properties. wikipedia.org As a member of the platinum group metals, iridium exhibits high stability, corrosion resistance, and, most notably, exceptional catalytic activity. wikipedia.orgmdpi.com These characteristics make iridium and its complexes indispensable in a wide array of applications, from industrial catalysis to the synthesis of fine chemicals and advanced materials. wikipedia.org Organometallic iridium complexes, for instance, are renowned for their role in homogeneous catalysis, including hydrogenation and C-H bond activation, which are fundamental processes in organic synthesis. wikipedia.org Furthermore, the diverse range of accessible oxidation states for iridium allows for its participation in a multitude of redox reactions, a property that is heavily exploited in electrocatalysis and the development of novel electronic materials. wikipedia.org
Overview of Iridium Oxidation States and Coordination Preferences Pertinent to IrCl₄ Species
Iridium is distinguished by its ability to exist in a wide range of oxidation states, from -3 to +9, the broadest of any element. wikipedia.org However, the most common and stable oxidation states in its coordination compounds are +3 and +4. wikipedia.org Iridium tetrachloride is a prime example of a compound where iridium is in the +4 oxidation state. webelements.com In aqueous solutions and in the presence of chloride ions, iridium(IV) does not typically exist as a simple IrCl₄ molecule but rather as the six-coordinate octahedral anion, hexachloroiridate(IV) or [IrCl₆]²⁻. nih.gov This complex is known for its intense dark brown color and is a key species in the chemistry of this compound. mdpi.com The [IrCl₆]²⁻ anion is a stable entity and serves as a crucial intermediate in the purification of iridium and as a precursor for the synthesis of other iridium compounds. mdpi.com It can be readily reduced to the lighter-colored hexachloroiridate(III) anion, [IrCl₆]³⁻, highlighting the important redox chemistry between the Ir(IV) and Ir(III) states. mdpi.com
Historical Development of Academic Research Involving this compound
The history of this compound is intrinsically linked to the discovery of iridium itself by Smithson Tennant in 1803 from the acid-insoluble residue of platinum ore. Tennant's initial work involved reactions with hydrochloric acid, leading to the formation of iridium chloride complexes and noting the varied colors of its compounds, which inspired the element's name from the Greek goddess Iris, the personification of the rainbow. wikipedia.org Early research into iridium chlorides was largely focused on their preparation and basic characterization. The term "iridium muriate" is an antiquated name for this compound, with "muriate" being an old term for chloride. safina.eu
Systematic studies on the separation and characterization of platinum group metals, including the work of researchers like F. E. Beamish, were crucial in developing methods to isolate and handle iridium compounds. acs.orgcdnsciencepub.compageplace.deacs.org The preparation of this compound was often achieved through the action of chlorine or aqua regia on ammonium (B1175870) hexachloroiridate(IV), (NH₄)₂[IrCl₆]. capes.gov.br For a long time, the simple binary compound IrCl₄ was considered unstable and poorly characterized, with most research focusing on the more stable hexachloroiridate(IV) salts. nih.gov The development of advanced spectroscopic and crystallographic techniques in the 20th century allowed for a more detailed understanding of the structure and properties of these complexes. oup.com It was established that in most contexts, iridium(IV) chloride chemistry is the chemistry of the [IrCl₆]²⁻ anion. nih.gov The catalytic properties of iridium chlorides began to be explored more extensively in the mid-20th century, with this compound and its derivatives being used as precursors for various catalysts. core.ac.uk
Scope and Contributions of this compound in Modern Scholarly Endeavors
In modern chemical research, this compound, primarily in its hydrated form (IrCl₄·xH₂O), is highly valued as a versatile precursor for the synthesis of advanced materials and catalysts. safina.eusigmaaldrich.com Its contributions span several cutting-edge fields:
Catalysis: this compound is a key starting material for preparing a wide range of iridium-based catalysts. sigmaaldrich.com These catalysts are used in reactions such as the hydrogenation of nitrogen heterocycles and transfer hydrogenation. sigmaaldrich.com For example, the Henbest Catalyst, used for the transfer hydrogenation of cyclohexanones, is prepared from this compound. handwiki.orgwikipedia.org
Materials Science and Nanotechnology: The compound serves as a precursor for the synthesis of iridium oxide (IrO₂) nanoparticles and nanorods. safina.eursc.orgresearchgate.net These nanomaterials are of great interest for their electrocatalytic properties. The ability to control the size and morphology of these nanoparticles by starting with this compound is crucial for tailoring their performance. safina.eursc.org
Electrochemistry and Energy Storage: this compound is used in the fabrication of electrodes for energy applications. For instance, it is used to create iridium-decorated graphene electrodes for vanadium redox flow batteries, enhancing their efficiency and stability. acs.orgsigmaaldrich.com It is also a critical precursor for synthesizing iridium single-atom catalysts and iridium oxide nanoparticles for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. safina.eusigmaaldrich.comrsc.orgmpg.desciopen.comrsc.orgresearchgate.netosti.gov Research has shown that catalysts derived from this compound can exhibit high activity and stability in the harsh acidic conditions of proton-exchange membrane water electrolyzers. sciopen.comrsc.org
The following tables provide a summary of key properties and research findings related to this compound and its derivatives.
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | IrCl₄ | webelements.commdpi.comamazonaws.com |
| Molar Mass | 334.03 g/mol | mdpi.comresearchgate.net |
| Appearance | Dark brown to black amorphous/crystalline solid | amazonaws.comresearchgate.net |
| Solubility | Soluble in water, alcohol, and dilute HCl | researchgate.net |
| Common Hydrated Form | IrCl₄·xH₂O | safina.eusigmaaldrich.com |
Spectroscopic Data for the Hexachloroiridate(IV) Anion, [IrCl₆]²⁻
| Spectroscopic Technique | Key Findings | Reference(s) |
| UV-Vis Spectroscopy | In solution, exhibits characteristic absorption bands between 300 and 600 nm. Specific peaks are reported at 488 nm (ε ≈ 4050 M⁻¹cm⁻¹) and a minimum at 460 nm. Other reported peaks for K₂[IrCl₆] are at 304, 418, 435, and 488 nm. The spectra can be used to monitor redox reactions involving the Ir(IV)/Ir(III) couple. | mdpi.comccriindia.org |
| IR Spectroscopy | For K₂[IrCl₆], Ir-Cl stretching vibrations are observed around 310 cm⁻¹ and 290 cm⁻¹, which is consistent with an octahedral geometry. In a study of a dimethyl sulfoxide (B87167) complex, an Ir-O band was found at 501 cm⁻¹. | acs.org |
| Raman Spectroscopy | A measured spectrum of IrCl₄ showed peaks at 81, 177, 306, 333, 607, and 2177 cm⁻¹. | mpg.de |
Crystallographic Data for Salts Containing the [IrCl₆]²⁻ Anion
| Compound | Crystal System | Space Group | Key Structural Features | Reference(s) |
| K₂[IrCl₆] | Cubic | Fm-3m | The [IrCl₆]²⁻ anion has an octahedral geometry with Ir-Cl bond lengths of approximately 2.33 Å. | |
| (NH₄)₂[IrCl₆] | Cubic | - | Isostructural with ammonium hexachloroplatinate(IV). The [IrCl₆]²⁻ anion is octahedral. | |
| Na₂[IrCl₆]·6H₂O | Monoclinic | - | A dark purple, hygroscopic crystalline solid. | |
| [H(dmso)₂][IrCl₅(dmso-κO)] | - | - | The iridium center is in a distorted octahedral environment. The Ir-Cl bond trans to the DMSO ligand is shorter (avg. 2.286 Å) than the equatorial Ir-Cl bonds (avg. 2.321 Å). The Ir-O bond length is between 2.00 and 2.118 Å. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
tetrachloroiridium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMYRPSSNRCFD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ir](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrCl4, Cl4Ir | |
| Record name | Iridium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iridium(IV)_chloride | |
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DSSTOX Substance ID |
DTXSID10893602 | |
| Record name | Iridium tetrachloride | |
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Molecular Weight |
334.0 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-black solid; Soluble in water; [Hawley] | |
| Record name | Iridium tetrachloride | |
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Solubility |
Soluble in water, alcohol, and dilute hydrochloric acid., Insoluble in water, acids, alkalies. /Iridium trichloride alpha-form/ | |
| Record name | IRIDIUM TETRACHLORIDE | |
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Color/Form |
Brownish-black mass | |
CAS No. |
10025-97-5 | |
| Record name | Iridium tetrachloride | |
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| Record name | Iridium tetrachloride | |
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| Record name | Iridium chloride (IrCl4) | |
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| Record name | IRIDIUM TETRACHLORIDE | |
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| Record name | IRIDIUM TETRACHLORIDE | |
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Synthetic Methodologies and Precursor Role of Iridium Tetrachloride
Chemical Synthesis Protocols for Iridium Tetrachloride
The synthesis of this compound can be achieved through several chemical routes, primarily involving the manipulation of iridium-containing precursors or direct reaction with halogenating agents.
Derivation from Ammonium (B1175870) Hexachloroiridate(IV)
A principal method for preparing this compound involves the use of ammonium hexachloroiridate(IV) ((NH₄)₂IrCl₆). nih.gov This dark red, crystalline solid is a commercially important iridium compound and serves as a direct precursor. xakaili.comwikipedia.org The conversion can be accomplished by reacting ammonium hexachloroiridate(IV) with aqua regia (a mixture of nitric acid and hydrochloric acid) or chlorine water. atomistry.comnih.gov This process results in the expulsion of ammonia, yielding this compound. atomistry.com The resulting product, after being dried in a vacuum, is a brownish-black, very hygroscopic amorphous residue. atomistry.com
The thermal decomposition of ammonium hexachloroiridate(IV) is another pathway that can be utilized. Heating this salt in a current of chlorine at 440°C, followed by cooling in a carbon dioxide atmosphere, yields iridium trichloride (B1173362), but this method highlights the thermal instability and interconversion of iridium chlorides. atomistry.com The thermal decomposition process in inert or reducing atmospheres has been studied, revealing a multi-stage process that can lead to the formation of metallic iridium. researchgate.net
| Precursor | Reagent(s) | Key Conditions | Product | Reference(s) |
| Ammonium hexachloroiridate(IV) | Aqua regia or Chlorine water | Evaporation | This compound | atomistry.comnih.gov |
| Ammonium hexachloroiridate(IV) | Hydrogen | Heating | Iridium metal | wikipedia.org |
Investigation of Electrochemical Synthesis Pathways
While detailed research specifically on the direct electrochemical synthesis of this compound is not extensively documented in the provided search results, electrochemical methods are employed in the synthesis of its precursors and derivatives. For instance, an electrochemical redox reaction using iridium powder in hydrochloric acid under an alternating current has been described for the preparation of iridium trichloride hydrate (B1144303). google.com This suggests the potential for electrochemical routes in iridium chloride chemistry.
Chloride compounds, including this compound, can conduct electricity when dissolved in water, and the materials can be decomposed by electrolysis. attelements.comamericanelements.com This fundamental property underpins the potential for electrochemical synthesis, although specific protocols for IrCl₄ are not well-established in the available literature. Electrochemical methods are more prominently featured in the application of iridium compounds, such as in the preparation of iridium oxide catalysts for the oxygen evolution reaction (OER). sigmaaldrich.commdpi.com
This compound as a Foundational Precursor in Advanced Chemical Synthesis
This compound is a versatile precursor for creating a range of advanced materials, owing to the reactivity of the iridium center and the lability of the chloride ligands.
Utilization for the Generation of Iridium Metal and Oxide Nanomaterials
This compound is a widely used precursor for the synthesis of iridium and iridium oxide (IrO₂) nanomaterials. sigmaaldrich.com These nanomaterials are of significant interest due to their catalytic properties.
Iridium Nanoparticles: In situ X-ray total scattering experiments have shown that the formation of colloidal iridium nanoparticles is highly dependent on the precursor salt used. chemrxiv.orgresearchgate.net When this compound is used as the precursor in methanol (B129727) at 50°C with a base, metallic iridium nanoparticles form rapidly from IrₓClᵧ complexes. chemrxiv.org This contrasts with precursors like H₂IrCl₆ or Na₂IrCl₆, which exhibit an induction period before nanoparticle formation. chemrxiv.org
Iridium Oxide Nanomaterials: this compound serves as a precursor for synthesizing iridium oxide nanoparticles, which are stable catalysts for various chemical transformations. safina.eusigmaaldrich.com For example, iridium oxide nanomaterials can be generated by electrospinning a mixture of this compound and polyvinylpyrrolidone (B124986) (PVP), followed by calcination to yield the IrO₂ structure. mdpi.com These materials have been investigated for applications in non-enzymatic glucose sensing. mdpi.com
Another synthetic route is the molten salt method, where this compound is ground with salts like sodium chloride and potassium chloride and then calcined at high temperatures (e.g., 600°C) to produce IrO₂ nanorods. researchgate.net This method is considered cost-effective and environmentally friendly. researchgate.net The morphology of the resulting nanostructured iridium oxide can be tuned by adjusting the salt-to-precursor ratio, which in turn affects their electrocatalytic performance for reactions like the oxygen evolution reaction (OER). rsc.org
Summary of Nanomaterial Synthesis from this compound
| Nanomaterial | Synthesis Method | Co-reagents/Conditions | Resulting Morphology | Application | Reference(s) |
|---|---|---|---|---|---|
| Iridium Nanoparticles | Colloidal Synthesis | Methanol, Base, 50°C | Decahedral and icosahedral structures | Catalysis | chemrxiv.orgresearchgate.net |
| Iridium Oxide Nanofibers | Electrospinning/Calcination | Polyvinylpolypyrrolidone (PVP) | Nanofibers | Non-enzymatic glucose sensing | mdpi.com |
| Iridium Oxide Nanorods | Molten Salt Method | NaCl, KCl, ~600°C | Nanorods | Electrocatalysis (OER) | researchgate.net |
Precursor to Other Iridium Chloride Species and their Derivatives
This compound is a key intermediate in the chemistry of iridium chlorides. It can be readily reduced to iridium trichloride (IrCl₃). atomistry.com This reduction can be effected by various reducing agents, including stannous chloride, sulfur dioxide, and hydrogen sulfide (B99878). atomistry.com Heating this compound can also lead to the formation of lower chlorides. osti.gov Specifically, heating this compound in a current of chlorine at 440°C is a method to produce iridium trichloride. atomistry.com
Furthermore, this compound is the starting point for producing various organometallic and coordination complexes of iridium. For example, it is used to prepare catalysts like the Henbest Catalyst, which is employed for the transfer hydrogenation of cyclohexanones. wikipedia.org
Synthesis of Novel Iridium Complexes from IrCl4
This compound (IrCl₄), along with the more commonly used hydrated iridium trichloride (IrCl₃·xH₂O), serves as a crucial precursor in coordination chemistry for the synthesis of a diverse array of novel iridium complexes. cymitquimica.comwikipedia.org The accessibility of multiple oxidation states, primarily the stable +3 and +4 states, allows iridium to form complexes with varied geometries and electronic properties. wikipedia.orgmdpi.com In many synthetic procedures, the iridium(IV) state is reduced in situ to the kinetically inert and more stable iridium(III) state. mdpi.comwikipedia.org The versatility of iridium chloride as a starting material is demonstrated in its use to create anionic, neutral, and cationic complexes through reactions with a wide range of organic ligands.
A direct method for synthesizing novel complexes involves the reaction of an iridium chloride salt with specific ligands to form octahedral anionic tetrachloridoiridate(III) complexes. nih.gov This approach is particularly valuable for creating compounds with specific chelating modes. For instance, the reaction of hydrated iridium(III) chloride with di-2-pyridylketone (py₂CO) in the presence of NH₄PF₆ yields a crystalline violet complex, NH₄[IrCl₄(py₂CO)]·H₂O. nih.gov In this complex, the di-2-pyridylketone ligand exhibits a rare κ²N,O coordination mode. nih.gov
Table 1: Synthesis of an Anionic Tetrachloridoiridate(III) Complex
This table details the experimental conditions for the synthesis of an octahedral iridium(III) complex from an iridium chloride precursor, as documented in research findings. nih.gov
| Precursor | Ligand | Reagents | Solvent | Conditions | Resulting Complex | Yield |
| Iridium(III) chloride (IrCl₃·xH₂O) | di-2-pyridylketone (py₂CO) | NH₄PF₆ | Methanol/Dichloromethane (CH₃OH/CH₂Cl₂) | Stirred and refluxed for 10 hours (~60 °C) | NH₄[IrCl₄(py₂CO)]·H₂O | 75% |
Similarly, studies using hexachloroiridic(IV) acid (H₂IrCl₆), a readily available Ir(IV) source, in reaction with dimethyl sulfoxide (B87167) (DMSO) have led to the isolation of the first iridium(IV) chloride-dimethyl sulfoxide complex, [H(dmso)₂][IrCl₅(dmso-κO)]. acs.org This reaction also yields new polymorphs of known iridium(III) complexes, such as [H(dmso)₂][trans-IrCl₄(dmso-κS)₂], highlighting the reduction of Ir(IV) to Ir(III) during the process. acs.orgresearchgate.net The coordination of the DMSO ligand to the iridium center can occur through either the oxygen or sulfur atom, leading to different isomers. acs.org
Another significant role of iridium chlorides is as a starting material for the synthesis of chloro-bridged iridium dimers. These dimers are stable, versatile intermediates that are widely used to synthesize a large family of cyclometalated and organometallic iridium complexes. wikipedia.orgmdpi.com A common strategy involves the reaction of IrCl₃·xH₂O with a cyclometalating ligand (C^N), such as 2-phenylpyridine (B120327) (ppy), to form the corresponding dimer, [Ir(C^N)₂(μ-Cl)]₂. mdpi.com
These dimeric precursors are then readily reacted with a variety of ancillary ligands (N^N), like substituted 2,2'-bipyridines or 1,10-phenanthrolines, to cleave the chloride bridges and form monomeric, cationic heteroleptic iridium(III) complexes. mdpi.comfrontiersin.org This modular approach allows for the fine-tuning of the resulting complexes' photophysical and electrochemical properties by systematically varying both the cyclometalating and ancillary ligands. For example, water-soluble iridium(III) complexes have been created by reacting [Ir(C^N)₂(μ-Cl)]₂ dimers with bipyridine ligands derivatized with tetraethylene glycol (TEG) groups. frontiersin.org
Table 2: Synthesis of Cationic Iridium(III) Complexes via Dimeric Intermediates
This table outlines the two-step synthetic methodology where an iridium chloride salt is first converted to a dimeric precursor, which is then reacted with an ancillary ligand to yield the final complex. This demonstrates a common and versatile route in iridium coordination chemistry. mdpi.comfrontiersin.org
| Dimeric Precursor | Ancillary Ligand (N^N) | Solvent | Conditions | Resulting Complex |
| [Ir(ppy)₂(μ-Cl)]₂ | Me-bpy-TEG (L¹) | Dichloromethane/Methanol | Heated at 50°C for 20 hours | [Ir(ppy)₂(Me-bpy-TEG)]Cl |
| [Ir(bt)₂(μ-Cl)]₂ | Me-bpy-TEG (L¹) | Dichloromethane/Methanol | Heated at 50°C for 20 hours | [Ir(bt)₂(Me-bpy-TEG)]Cl |
| [Ir(ppy)₂(μ-Cl)]₂ | TEG-bpy-TEG (L²) | Dichloromethane/Methanol | Heated at 50°C for 20 hours | [Ir(ppy)₂(TEG-bpy-TEG)]Cl |
| [Ir(ppy)₂(μ-Cl)]₂ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Methanol/Dichloromethane | Refluxed for 12 hours | [Ir(ppy)₂(N^N)]PF₆ |
| [Ir(F₂ppy)₂(μ-Cl)]₂ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Methanol/Dichloromethane | Refluxed for 12 hours | [Ir(F₂ppy)₂(N^N)]PF₆ |
This synthetic flexibility underscores the fundamental importance of this compound and its related chloride salts as foundational building blocks for developing novel iridium-based materials with tailored properties for various applications.
Coordination Chemistry and Electronic Structure of Iridium Iv Species
Theoretical Frameworks for Iridium(IV) Complex Analysis
The electronic structure and properties of iridium(IV) complexes are rationalized through the application of established theoretical models, namely Ligand Field Theory (LFT) and Molecular Orbital (MO) theory.
Ligand Field Theory (LFT) is a powerful model for understanding the electronic structure of coordination compounds, including those of iridium(IV). libretexts.org It considers the effect of the ligand environment on the d-orbitals of the central metal ion. libretexts.org In an octahedral field, such as that typically found in iridium(IV) chloride complexes, the five degenerate d-orbitals split into two sets: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dx2-y2, dz2). libretexts.orglibretexts.org
It is worth noting that in some organometallic complexes with electropositive ligands, an "inverted ligand field" can occur, where the ligand frontier orbitals are higher in energy than the metal d-orbitals. wikipedia.org However, for classical coordination complexes like iridium tetrachloride, the standard LFT model is applicable.
While LFT provides a simplified and useful picture, a more complete description of the bonding and electronic structure is afforded by Molecular Orbital (MO) theory. scribd.com In the MO approach for an octahedral complex like [IrCl6]2-, the atomic orbitals of the iridium(IV) ion (5d, 6s, 6p) combine with the appropriate symmetry-adapted linear combinations (SALCs) of the chloride ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals.
The resulting MO diagram shows that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the complex's chemical behavior. researchgate.net For iridium(IV) complexes, the HOMO is often of mixed metal-ligand character, while the LUMO can have significant ligand character. researchgate.net Computational methods, such as Density Functional Theory (DFT), are extensively used to calculate the energies and compositions of these molecular orbitals, providing detailed insights into the electronic transitions observed in spectroscopic experiments and rationalizing the redox properties of the complexes. researchgate.netbohrium.com These calculations can also predict the geometries of the ground and excited states. researchgate.net
Structural Characterization of Iridium(IV) Coordination Environments
The coordination environment around the iridium(IV) center is a key determinant of its properties. X-ray crystallography and other spectroscopic techniques have been instrumental in characterizing the structures of iridium(IV) chloride and its derivatives.
Iridium(IV) ions consistently exhibit a preference for a six-coordinate, octahedral geometry. nih.gov In the case of hexachloroiridate(IV) salts, such as K2[IrCl6], the [IrCl6]2- anion adopts a regular octahedral geometry. canterbury.ac.nz The Ir-Cl bond lengths in such complexes are typically in the range of 2.33-2.34 Å. However, distortions from ideal octahedral symmetry can occur due to crystal packing effects and the nature of the counter-ion. canterbury.ac.nz For instance, in Na2IrCl6, the smaller size of the sodium cation leads to a cooperative tilting of the IrCl6 octahedra. researchgate.net
The simple binary compound, this compound (IrCl4), is often described as a brownish-black solid. nih.gov However, it is important to note that the simple molecular formula IrCl4 may not exist as a discrete molecule. nih.gov Instead, it is more accurately represented as part of a polymeric structure or as a component of more complex species.
The degree of hydration has been shown to affect the magnetic properties of these compounds. For example, while Na2IrCl6 is a canted antiferromagnet, the hexahydrated form, Na2IrCl6·6H2O, is paramagnetic down to 1.8 K. researchgate.net This highlights the subtle interplay between the coordination environment, intermolecular interactions, and the resulting physical properties. The reaction of hexachloroiridic(IV) acid hexahydrate (H2[IrCl6]·6H2O) in certain organic solvents can lead to the formation of novel complexes where solvent molecules enter the coordination sphere. researchgate.netnih.gov
Redox Properties and Electrochemical Behavior of Iridium(IV) Systems
The redox chemistry of iridium is a cornerstone of its utility, with the Ir(III)/Ir(IV) couple being particularly important. The relative stability of the +4 oxidation state makes iridium(IV) complexes both reasonably strong oxidizing agents and accessible through the oxidation of Ir(III) precursors. rsc.org
The standard reduction potential of the [IrCl6]2-/[IrCl6]3- couple is approximately 0.867 V versus the standard hydrogen electrode, indicating that hexachloroiridate(IV) is a moderately strong oxidant. rsc.org The redox potential can be significantly tuned by altering the ligand environment. For instance, replacing chloride ligands with stronger donating ligands can stabilize the Ir(IV) state, leading to lower reduction potentials. acs.org
Cyclic voltammetry is a key technique for probing the electrochemical behavior of iridium complexes. worldscientific.com Studies on various iridium(IV) complexes have revealed reversible or quasi-reversible redox processes corresponding to the Ir(IV)/Ir(III) and sometimes the Ir(V)/Ir(IV) couples. bohrium.comacs.org The electrochemical HOMO-LUMO gap can also be estimated from these measurements. acs.org The redox properties are highly dependent on the isomeric form of the complex, with different geometric isomers exhibiting significantly different reduction potentials. rsc.orgacs.org This has been rationalized using ligand field theory and DFT calculations. rsc.org
Analysis of Iridium(IV)/Iridium(III) Redox Couples and Related Electrochemistry
The electrochemistry of iridium is characterized by the accessibility of multiple oxidation states, with the Iridium(IV)/Iridium(III) redox couple being of fundamental importance. northwestern.edu This transition is central to the function of many iridium-based materials, particularly in catalysis and electrochemistry. The redox properties are highly sensitive to the coordination environment, including the nature of the ligands and the pH of the medium.
Cyclic voltammetry studies of hydrous iridium oxide films (HIROFs) reveal a reversible redox feature corresponding to the Ir(III)/Ir(IV) transition. northwestern.eduacs.org This process is often coupled with proton transfer, leading to a pH-dependent redox potential. northwestern.eduacs.orgutwente.nl For instance, in acidic solutions, the reaction can be represented as: Ir(O)(OH)₂ + H⁺ + e⁻ ⇌ Ir(OH)₃ northwestern.edu
The pH sensitivity of the Ir(III)/Ir(IV) couple in hydrous oxide films is a notable feature. Studies have reported super-Nernstian pH responses, with potential shifts exceeding the theoretical 59 mV/pH unit. utwente.nl An electrochemically grown iridium oxide film exhibited a pH dependency of -69 mV/pH over a wide pH range. utwente.nl Another study on an in-situ fabricated hydrous iridium (III/IV) oxide layer reported a pH dependency of 86.1 ± 1.1 mV per pH unit for midpoint potentials in the pH range of 2–13. bohrium.com This behavior is attributed to the acidic character of the porous hydrous oxyhydroxide in conjunction with the redox reaction. utwente.nl
The ligand framework has a profound impact on the redox potential. A study of two geometric isomers of [Ir(pyalk)₃] (pyalk = 2-(pyridin-2-yl)propan-2-oate) demonstrated a drastic difference in their Ir(III)/Ir(IV) transition potentials. osti.gov In aqueous solution at pH 7, the meridional isomer showed a reversible redox feature at 426 mV (vs. NHE), while the facial isomer's potential was significantly higher at 799 mV (vs. NHE). osti.gov This highlights how stereochemistry can tune the electronic properties and redox behavior of iridium complexes. In nonaqueous environments, some iridium(III) bis-pyridine-2-sulfonamide complexes have shown highly reversible Ir(III)/Ir(IV) redox processes.
Beyond the Ir(III)/Ir(IV) couple, the Ir(IV)/Ir(V) transition has also been observed in cyclic voltammograms of hydrous iridium oxide films, although it typically involves significantly less charge than the Ir(III)/Ir(IV) couple. acs.orgmdpi.com This is interpreted as a partial oxidation of Ir(IV), limited by nearest-neighbor repulsion of the resulting Ir(V) sites. acs.org
Table 1: pH Dependence of Iridium Redox Potentials
| Iridium Species | Experimental Condition | pH Range | Measured Potential Shift (mV/pH) | Reference |
|---|---|---|---|---|
| Hydrous Iridium Oxide Film (HIROF) | Cyclic Voltammetry | Wide Range | -69 | utwente.nl |
| Hydrous Iridium(III/IV) Oxide Layer | Square Wave Voltammetry | 2-13 | -86.1 ± 1.1 | bohrium.com |
| [Ir(pyalk)₃] Isomers | Cyclic Voltammetry | < 6.8 | ~ -88 (meridional), ~ -77 (facial) | osti.gov |
Investigations of Electrochemical Applications in Sensors and Batteries
The unique electrochemical properties of iridium(IV) compounds, particularly their stable and reversible redox transitions, have led to their investigation in various electrochemical devices. Iridium(IV) chloride and its derivatives serve as key precursors for fabricating these active materials. sigmaaldrich.comsafina.euchemimpex.com
Sensors: Iridium(IV) oxide is a prominent material for electrochemical pH sensors due to its high sensitivity, stability, and biocompatibility. sigmaaldrich.commdpi.com These sensors operate based on the pH-dependent potential of the Ir(III)/Ir(IV) redox couple. utwente.nlbohrium.com Anodically oxidized iridium oxide films (AIROFs) can be fabricated directly on iridium wire through electrochemical oxidation. utwente.nlmdpi.com The open-circuit potential of such an electrode shows a linear response to pH, making it a robust solid-state pH sensor. utwente.nl A simplified method allows for the in-situ electrochemical fabrication of a pH-sensitive hydrous iridium(III/IV) oxide layer under neutral conditions, which is advantageous over previously used acidic conditions. bohrium.com These sensors have demonstrated excellent performance, with sensitivities recorded between -60 and -80 mV/pH. utwente.nl Beyond pH, iridium oxide modified electrodes have been developed for the sensitive and selective detection of other analytes like nitrite (B80452) and ascorbic acid. researchgate.net
Batteries: this compound hydrate (B1144303) is utilized as a precursor to create catalysts for energy storage systems. sigmaaldrich.comsafina.euchemimpex.com One significant application is in vanadium redox flow batteries (VRFBs), where iridium-decorated graphene electrodes are used to enhance the electrochemical reactions of vanadium ions. sigmaaldrich.comsafina.eu The iridium-based catalysts improve the efficiency, stability, and performance of the electrodes, contributing to more durable energy storage systems. safina.eu
In the realm of lithium-ion batteries, trace amounts of iridium have been used as a dopant in cathode materials to improve structural stability. acs.org Doping LiNiO₂ with less than 0.5 at. % of iridium, using this compound hydrate as the precursor, was shown to suppress detrimental phase transitions during high-voltage delithiation. This resulted in minimal lattice contraction and enhanced stability during charge-discharge cycles. acs.org Iridium(IV) oxide itself is also listed as a material for battery manufacturing. sigmaaldrich.com
Advanced Theoretical and Computational Investigations of Iridium(IV) Electronic States
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex electronic structure and predicting the reactivity of iridium(IV) species. aiaa.org DFT calculations provide insights into bulk and surface energetics, which are crucial for understanding the catalytic activity of iridium. aiaa.org
Studies on the electronic structure of iridium(IV) oxide (IrO₂), a key electrocatalyst, have been performed using various density functionals. osti.govacs.org Comparisons between functionals like PBE, PBE+U, and hybrid functionals (B3PW91, PBE0) show that the choice of functional can significantly impact the predicted electronic and magnetic properties. osti.govacs.org While IrO₂ is often considered nonmagnetic, DFT calculations with hybrid functionals suggest a weak ferromagnetic ground state. osti.govacs.org The calculated projected density of states (PDOS) shows that the states near the Fermi level are a mix of Ir 5d and O 2p orbitals, indicating significant covalent character in the Ir-O bonds. acs.org
For molecular iridium(IV) complexes, DFT is used to analyze the frontier molecular orbitals, which govern their redox properties and reactivity. In a series of Ir(IV)(pyalk)₂Cl₂ isomers, DFT calculations revealed that the three highest-occupied molecular orbitals are primarily delocalized antibonding combinations of Ir dπ orbitals with ligand p orbitals, with a dominant metal contribution. rsc.org The computed spin density for the Ir(IV) center was found to be between 0.52 and 0.57 for each isomer, indicating high covalency and significant delocalization of the unpaired electron onto the ligands. rsc.org These calculations successfully modeled the trend in experimentally observed Ir(IV)/Ir(III) redox potentials across the different isomers. rsc.org
DFT has also been employed to study the electronic structure of highly reactive iridium intermediates. For an iridium(IV) imido complex, [Ir(NtBu){N(CHCHPtBu₂)₂}]⁺, which has a doublet ground state, DFT calculations reproduced the experimental g- and A-tensors well and showed considerable 'imidyl' radical character due to the covalent Ir-N bond. rsc.org These computational results are crucial for understanding the reactivity of such species in processes like nitrene group transfer. rsc.org
Table 2: Selected DFT Findings on Iridium(IV) Species
| Iridium Species | DFT Functional/Method | Key Finding | Reference |
|---|---|---|---|
| Iridium(IV) Oxide (IrO₂) | PBE, PBE+U, B3PW91, PBE0 | Hybrid functionals predict a weak ferromagnetic ground state, contrary to the nonmagnetic state often assumed. PBE provides better agreement with experimental XPS spectra. | osti.govacs.org |
| Ir(IV)(pyalk)₂Cl₂ Isomers | DFT (unspecified) | Computed electronic structures and thermodynamic stabilities correctly ordered the experimentally measured Ir(IV)/III redox potentials for five isomers. | rsc.org |
| [Ir(NtBu){N(CHCHPtBu₂)₂}]⁺ | DFT (ZORA) | Calculations confirmed a doublet ground state with significant spin density on the nitrogen, indicating 'imidyl' radical character. | rsc.org |
| Bulk Iridium | PBE-GGA | Equation of state curves were generated for various crystal phases as a first step toward developing a reactive force field (ReaxFF) for iridium. | aiaa.org |
Computational Modeling of Iridium-Ligand Interactions and Bonding
Computational modeling provides a molecular-level understanding of the interactions between an iridium center and its surrounding ligands, which dictates the geometry, stability, and reactivity of the complex.
DFT calculations followed by Quantum Theory of Atoms in Molecules (QTAIM) analysis have been used to investigate non-covalent interactions in the crystal structures of iridium complexes. mdpi.com For iridium complexes with bipyridine-type ligands, this approach revealed the presence of bond critical points for various intermolecular C···C contacts, quantifying the nature and strength of π–π stacking interactions between ligand fragments. mdpi.com
The design of catalysts and functional molecules often relies on understanding how ligands control selectivity. Computational studies have explored how non-covalent interactions between an iridium-bound ligand and a substrate can direct the outcome of a reaction. For iridium-catalyzed arene borylation, computational models using a distortion/interaction framework showed that the regioselectivity is primarily controlled by differences in the interaction energies between the iridium catalyst and the arene substrate, guided by the ligand. cam.ac.uk
In the context of bio-inorganic chemistry, molecular docking and molecular dynamics simulations are used to predict and analyze the binding of iridium complexes to biological macromolecules. nih.gov For cyclometalated iridium(III) complexes that act as luminescent probes for G-quadruplex DNA, computational modeling helps to scrutinize binding modes, such as terminal π-stacking or groove-binding. These simulations are crucial for rationalizing structure-activity relationships and for the future design of targeted therapeutic or diagnostic agents. nih.gov
Computational analysis of iridium-catalyzed reactions can also elucidate complex reaction mechanisms. For the formation of allyl carbamates, DFT calculations showed that in the key iridium-allyl intermediate, the ligands arrange in a distorted octahedral geometry. acs.org Analysis of all possible isomers of this intermediate was essential to identify the most stable conformation and the lowest energy pathways, explaining the observed enantioselectivity. acs.org The models revealed that the benzylic carbon of the allyl ligand prefers to remain trans to the phosphorus atom of the phosphoramidite (B1245037) ligand in the most stable isomer. acs.org This detailed understanding of iridium-ligand bonding and orientation throughout the catalytic cycle is vital for optimizing reaction conditions and catalyst design.
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | IrCl₄ |
| This compound hydrate | IrCl₄·xH₂O |
| Iridium(IV) oxide | IrO₂ |
| Iridium(III) hydroxide (B78521) | Ir(OH)₃ |
| Iridium oxyhydroxide | Ir(O)(OH)₂ |
| [Ir(pyalk)₃] (pyalk = 2-(pyridin-2-yl)propan-2-oate) | C₃₀H₃₃IrN₃O₆ |
| [Ir(pyalk)₂Cl₂] | C₂₀H₂₂Cl₂IrN₂O₄ |
| [Ir(NtBu){N(CHCHPtBu₂)₂}]⁺ | [C₃₂H₅₇IrN₂P₂]⁺ |
| LiNiO₂ | LiNiO₂ |
| Nitrite | NO₂⁻ |
| Ascorbic acid | C₆H₈O₆ |
| Vanadium (ions) | V²⁺/V³⁺/VO²⁺/VO₂⁺ |
| Graphene | C |
| Hexachloroiridate(IV) | [IrCl₆]²⁻ |
| [Ir(bpsa-en)Cl₂]⁻ | [C₁₆H₁₈Cl₂IrN₄O₄S₂]⁻ |
| [Ir(bpsa-Cy)Cl₂]⁻ | [C₂₂H₂₆Cl₂IrN₄O₄S₂]⁻ |
| [Ir(bpsa-Ph)Cl₂]⁻ | [C₂₄H₁₈Cl₂IrN₄O₄S₂]⁻ |
Catalytic Applications of Iridium Tetrachloride and Its Derived Systems
Homogeneous Catalysis Facilitated by Iridium Tetrachloride Derivatives
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a major field for iridium complexes derived from this compound. These catalysts are known for their high efficiency, selectivity, and the ability to be fine-tuned through ligand modification. numberanalytics.com
Iridium-catalyzed reactions are powerful tools for constructing carbon-carbon (C-C) bonds, a fundamental operation in organic synthesis. numberanalytics.com These methods often proceed under mild conditions and exhibit high levels of selectivity.
Research has demonstrated that iridium catalysts can effectively mediate the reductive coupling of non-conjugated, alkyl-substituted alkynes with activated ketones, such as α-ketoesters. organic-chemistry.org This process, which utilizes hydrogen, produces β,γ-unsaturated α-hydroxyesters with excellent yield and control over olefin geometry. organic-chemistry.org The success in coupling alkynes with higher lying Lowest Unoccupied Molecular Orbitals (LUMOs) is attributed to iridium being a stronger π-donor compared to rhodium, expanding the scope beyond what was achievable with previous catalysts. organic-chemistry.org
Another significant area is the enantioselective C-C coupling of propargyl ethers with primary alcohols. nih.gov Chiral iridium complexes, formed in situ from precursors like [Ir(cod)Cl]2 and chiral ligands such as (R)-H8-BINAP, catalyze this transformation to yield γ-hydroxy (Z)-enol silanes with high enantioselectivity and complete (Z)-stereoselectivity for the enol. nih.gov Deuterium labeling studies have provided insight into the mechanism, suggesting a pathway involving a 1,2-hydride shift to enable π-allyl formation, a novel mechanism in the context of iridium catalysis. nih.gov
Furthermore, iridium catalysis has been applied to the cross-coupling of alkenes through a process that integrates directed C(alkenyl)–H alkenylation with transfer hydrogenation. acs.org This approach, using catalysts like [IrCp*Cl2]2, allows for the site- and stereoselective synthesis of (Z,E)-configured dienamides from electron-deficient olefins without the need for stoichiometric metal oxidants. acs.org The reaction tolerates a broad range of acrylamides and employs an inexpensive hydrogen acceptor. acs.org
| Reaction Type | Reactants | Catalyst System | Product | Key Findings | Citations |
| Reductive Alkyne-Ketone Coupling | Alkyl-substituted alkynes, α-Ketoesters | Iridium-based catalyst | β,γ-Unsaturated α-hydroxyesters | High regioselectivity and control of olefin geometry; expands scope beyond rhodium catalysts. | organic-chemistry.org |
| Enantioselective Propargyl Ether-Alcohol Coupling | Propargyl ether (TIPSOCH₂C≡CH), Primary alcohols | [Ir(cod)Cl]2 / (R)-H8-BINAP | γ-Hydroxy (Z)-enol silanes | High enantioselectivity and complete (Z)-stereoselectivity; proceeds via 1,2-hydride shift. | nih.gov |
| Alkene Cross-Coupling | Electron-deficient olefins (e.g., Acrylamides) | [IrCp*Cl2]2 | (Z,E)-Configured dienamides | Integrates C-H alkenylation and transfer hydrogenation, obviating metal oxidants. | acs.org |
| Reductive Coupling of Allylic Acetates | Allylic acetates, Ethanol (B145695) or Symmetric ketones | Chiral Iridium complexes | Higher secondary or α-stereogenic tertiary alcohols | Enables use of ethanol as a C-2 feedstock in enantioselective synthesis. | utexas.edu |
Iridium-catalyzed hydrogenation is a versatile and widely used method for the reduction of unsaturated compounds. numberanalytics.com The development of chiral iridium complexes has made asymmetric hydrogenation a particularly powerful tool for synthesizing enantiomerically enriched molecules. rsc.org
The asymmetric hydrogenation of olefins is a cornerstone of modern catalysis, and iridium complexes have significantly broadened its scope. nih.gov Unlike traditional rhodium and ruthenium catalysts that often require a coordinating functional group near the C=C bond, iridium catalysts with chiral P,N ligands (such as PHOX ligands) can effectively hydrogenate unfunctionalized olefins with high enantioselectivity. nih.govchimia.chacs.org This breakthrough has made it possible to synthesize a wide variety of chiral compounds that were previously difficult to access. acs.org
Cationic iridium complexes with chiral P,N-ligands and a non-coordinating counterion like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF) are highly efficient, air-stable, and easy to handle. researchgate.net They have achieved high enantioselectivities (>95% ee) and high turnover numbers (up to 5000) in the hydrogenation of unfunctionalized aryl-olefins. researchgate.net
The utility of this methodology extends to more challenging substrates, including tetrasubstituted olefins, which are notoriously difficult to hydrogenate enantioselectively. chinesechemsoc.org An iridium-catalyzed system has been developed for the enantioselective hydrogenation of tetrasubstituted exocyclic olefins, yielding valuable chiral cyclic β-amino esters with high yields and excellent enantioselectivities (up to 96% ee). chinesechemsoc.org This method has proven valuable in pharmaceutical synthesis, for instance, in an efficient route to dexmethylphenidate. chinesechemsoc.org The mechanism is believed to proceed via the hydrogenation of an iminium intermediate formed after the tautomerization of the C=C double bond. chinesechemsoc.org
| Substrate Type | Catalyst System | Key Features | Enantiomeric Excess (ee) | Citations |
| Unfunctionalized Aryl-Olefins | Cationic Ir complexes with chiral P,N-ligands (e.g., PHOX) and BArF counterion | Does not require a coordinating group; high turnover numbers. | >95% | nih.govacs.orgresearchgate.net |
| Tetrasubstituted Exocyclic Olefins | Iridium catalyst with chiral ligand | Tolerates broad substrate scope; provides access to vicinal stereocenters. | up to 96% | chinesechemsoc.org |
| Trisubstituted Non-functionalized Olefins | Cationic Ir complexes with chiral pyridine-phosphinite ligands | High reactivity; enantioselectivity depends on substrate and ligand structure. | up to 92% | arkat-usa.org |
| Isoprenoid Polyenes | Iridium-PHOX complexes | Allows for the generation of two stereocenters in a single step. | High | chimia.ch |
The hydrogenation of nitrogen-containing aromatic compounds is a critical transformation for producing valuable saturated N-heterocycles. Iridium-based catalysts have emerged as highly effective for this purpose, often operating under remarkably mild conditions. nih.govacs.org
An air- and moisture-stable homogeneous iridium(I) N-heterocyclic carbene (NHC) catalyst has been shown to hydrogenate a wide variety of quinolines at ambient temperature (25 °C) and low hydrogen pressure (as low as 1 atm H₂). acs.orgacs.orgnih.gov This system is notable for its mild conditions, which contrasts with many other catalysts that require high pressures or temperatures. acs.org Mechanistic studies, combining experimental and computational data, suggest that the reaction proceeds through an unusual outer-sphere pathway involving sequential proton and hydride transfer, rather than direct coordination of the substrate to the iridium center. acs.orgacs.orgresearchgate.net
Similarly, other iridium complexes have been developed that catalyze the hydrogenation and even the reverse dehydrogenation of N-heterocycles in water, without needing co-catalysts or stoichiometric additives. nih.govacs.org The ability of a single catalyst to facilitate both the forward and reverse reactions is highly attractive for applications in liquid organic hydrogen carriers (LOHCs) for hydrogen storage. nih.govacs.org Transfer hydrogenation, using formic acid as a hydrogen source in water, has also been successfully applied to quinolines and other N-heterocycles using water-soluble and air-stable iridium complexes, providing excellent yields under mild conditions. nih.govnih.gov
| Substrate | Catalyst System | Hydrogen Source | Conditions | Key Findings | Citations |
| Quinolines | Iridium(I) NHC complex | H₂ gas | 25 °C, 1 atm H₂ | Operates under exceptionally mild conditions; proceeds via an outer-sphere mechanism. | acs.orgacs.orgnih.gov |
| N-Heterocycles (Quinolines, Indoles, etc.) | Cyclometalated Iridium complex | Formic Acid / Sodium Formate (B1220265) | Mild, in water | Efficient transfer hydrogenation with high turnover numbers (up to 7500). | nih.gov |
| N-Heterocycles | Iridium-based catalyst | H₂ gas | Mild, in water | Catalyst promotes both hydrogenation and the reverse dehydrogenation reaction. | nih.gov |
| Quinolines | Iridium complexes with triazolylidene ligands | H₂ gas (5 atm) | In water | Highly active for reduction; one catalyst also performs dehydrogenation without a scavenger. | acs.org |
The reduction of carboxylic acids is a challenging but important chemical transformation. Iridium catalysts have enabled the hydrogenation of organic acids under base-free conditions, which is advantageous for substrates that are sensitive to basic environments. acs.orgbohrium.com
An iridium complex, [Cp*Ir(dpa)(OSO3)], has proven to be highly efficient for the base-free hydrogenation of levulinic acid to γ-valerolactone (GVL), a valuable biofuel and platform chemical. acs.org This catalytic system achieves exceptionally high turnover numbers (TONs), reaching up to 174,000. acs.org Mechanistic studies indicate that when formic acid is used as a hydrogen source, the reaction proceeds via the initial dehydrogenation of formic acid to produce H₂, which then acts as the hydrogenating agent. acs.org
Other water-soluble, metal-ligand bifunctional iridium catalysts, such as [Cp*Ir(2,2'-bpyO)(OH)][Na], have been developed for the hydrogenation of ketones and aldehydes in water under atmospheric pressure and without any base. bohrium.comdntb.gov.ua While focused on carbonyls, the development of such base-free systems highlights the potential for broader applications. bohrium.com Lutidine-derived CNP pincer iridium complexes have also been shown to be effective for the selective and base-free hydrogenation of aldehydes under mild conditions (25 °C, 4 bar H₂), tolerating other reducible functional groups. acs.org The direct, oxidant-free transfer dehydrogenation of carboxylic acids to their unsaturated counterparts has also been achieved using iridium catalysis, further showcasing the versatility of these systems in acid transformations without harsh reagents. acs.org
| Substrate | Catalyst System | Conditions | Product | Key Findings | Citations |
| Levulinic Acid | [CpIr(dpa)(OSO3)] | Base-free, H₂ or Formic Acid | γ-Valerolactone (GVL) | Very high TONs (up to 174,000); operates via H₂ generated from formic acid. | acs.org |
| Aliphatic Acids | CpIr complex with 2,2'-bipyridine (B1663995) ligand | Base-free, mild conditions | Alcohols | Activity enhanced by Brønsted or Lewis acid promoters. | researchgate.net |
| Aldehydes | Lutidine-derived CNP Iridium complexes | Base-free, 25 °C, 4 bar H₂ | Alcohols | High selectivity for carbonyl reduction in the presence of other reducible groups. | acs.org |
| Ketones | NHC-Phosphine Iridium complexes | Base-free, 1 bar H₂, RT | Alcohols | Extremely high reactivity under additive-free and mild conditions. | nih.gov |
Iridium-catalyzed oxidation reactions are a key method for synthesizing oxygen-containing organic compounds from a variety of precursors, including hydrocarbons, alcohols, and ethers. sioc-journal.cnnih.gov These reactions are fundamental in organic synthesis for creating valuable carbonyl compounds and other oxidized products. researchgate.netpageplace.de
Iridium catalysts can facilitate the oxidation of alcohols to aldehydes and ketones. sioc-journal.cn The mechanism for the oxidation of secondary alcohols often involves the formation of an iridium-alkoxide intermediate, followed by β-hydride elimination to yield the ketone product and an iridium-hydride species. This hydride is then re-oxidized to regenerate the active catalyst. researchgate.net
More advanced systems, such as a hetero-dinuclear Ir(III)–Cu(II) complex, have been developed for the selective aerobic oxidation of aromatic olefins to methyl ketones in water. rsc.org In this cooperative catalytic system, an Ir(III)–H intermediate is generated from formate dehydrogenation. This intermediate activates the olefin, which then reacts with dioxygen in a process promoted by the adjacent Cu(II) center to yield the ketone product. rsc.org This demonstrates the sophisticated catalyst design possible with iridium to achieve selective oxidations under environmentally benign conditions. rsc.org
Transfer Hydrogenation Chemistry
Iridium-based catalysts are highly effective for transfer hydrogenation reactions, a process where hydrogen is transferred from a donor molecule to a substrate. This compound is a key starting material for synthesizing catalytically active iridium complexes. For instance, it is used to prepare the Henbest Catalyst, which is employed in the transfer hydrogenation of cyclohexanones. wikipedia.org
Half-sandwich iridium complexes, often derived from iridium precursors, have been extensively studied. For example, complexes containing a triazenide group have been tested as precatalysts for the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source. csic.es In these reactions, the choice of ligands and the iridium precursor significantly influences the catalyst's activity and the reaction's efficiency. csic.es
The chemoselective transfer hydrogenation of α,β-unsaturated carbonyl compounds to saturated carbonyls has been achieved with high yields using a catalytic system generated from [Ir(cod)Cl]₂, a common derivative of iridium chlorides, in combination with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and cesium carbonate (Cs₂CO₃), with 2-propanol serving as the hydrogen donor. organic-chemistry.org This system demonstrates a notable preference for reducing the carbon-carbon double bond over the carbonyl group. organic-chemistry.org Furthermore, iridium N-heterocyclic carbene (NHC) based catalysts have shown remarkable chemoselectivity in the reduction of the double bond in α,β-unsaturated ketones, utilizing glycerol (B35011) as both the solvent and hydrogen donor. acs.org
Recent research has also focused on the use of biomass-derived products as reagents or solvents in transfer hydrogenation. For example, the conversion of levulinic acid, a biomass-derived chemical, to γ-valerolactone (GVL), a valuable green fuel additive, can be catalyzed by half-sandwich iridium complexes using formic acid as the hydrogen source. csic.es
Table 1: Examples of Iridium-Catalyzed Transfer Hydrogenation Reactions
| Catalyst System | Substrate | Hydrogen Donor | Product | Yield | Reference |
| Henbest Catalyst (from IrCl₄) | Cyclohexanones | Isopropanol | Cyclohexanols | - | wikipedia.org |
| [Cp*IrCl₂]₂/Chiral Diamine | Phenanthrolines | HCOOH | 1,2,3,4-Tetrahydro-1,10-phenanthrolines | High | csic.es |
| [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | α,β-Unsaturated Carbonyls | 2-Propanol | Saturated Carbonyls | Very Good | organic-chemistry.org |
| Ir(III)-bis-NHC Complexes | Carbonyl Compounds | Glycerol | Alcohols | - | acs.org |
| Half-sandwich Iridium Complex | Levulinic Acid | HCOOH | γ-Valerolactone | Up to 98% | csic.es |
C-H Activation and Functionalization Studies
Iridium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of organic molecules, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. nih.gov The pentamethylcyclopentadienyl iridium dichloride dimer, [Cp*IrCl₂]₂, is a prominent catalyst in this field. nih.gov
One notable application is the decarbonylative tandem C-H bis-arylsulfenylation of indole (B1671886) at the C2 and C4 positions. nih.gov This reaction utilizes an adamantoyl-directing group that facilitates the bis-functionalization and is subsequently removed in situ. nih.gov The iridium(III) catalyst coordinates with disulfides to form six- and five-membered iridacycles at the C2 and C4 positions of the indole ring, respectively. nih.govacs.org Mechanistic studies suggest that the catalytic cycle involves a C-H activation-induced C-C activation. nih.gov
The [Cp*Ir(III)] catalytic system has also been central to the development of methodologies for the late-stage functionalization of pharmaceuticals. diva-portal.org This includes selective monoiodination and methylation of benzoic acids, as well as amination and sulfonamidation. diva-portal.org These methods have been successfully applied to a wide range of substrates, including complex drug molecules and natural products. diva-portal.orgresearchgate.net High-throughput experimentation has been instrumental in developing a general C-H amination protocol applicable to numerous directing groups. diva-portal.orgresearchgate.net
Iridium complexes have also been investigated for alkane dehydrogenation, a challenging but important transformation for converting abundant alkanes into more valuable olefins. liverpool.ac.uk While still in early stages, research has shown that iridium complexes can mediate this reaction under milder conditions than traditionally required. liverpool.ac.uk
Table 2: Iridium-Catalyzed C-H Functionalization Reactions
| Catalyst | Substrate | Reagent | Functionalization | Key Feature | Reference |
| [CpIrCl₂]₂ | Indole with adamantoyl-directing group | Disulfides | C2 and C4 bis-arylsulfenylation | Sacrificial directing group | nih.govacs.org |
| [CpIr(III)] | Benzoic Acids | NIS | Selective monoiodination | High mono/di selectivity | diva-portal.org |
| [CpIr(III)] | Benzoic Acids | Methylating agents | C-H Methylation | Late-stage functionalization of drugs | diva-portal.org |
| [CpIr(III)] | Various directing groups | Aminating agents | C-H Amination | Broad directing group scope | diva-portal.orgresearchgate.net |
| Ir(PiPr₃)₂H₅ | Alkanes | - | Dehydrogenation | Room-temperature reaction | liverpool.ac.uk |
Heterogeneous Catalysis Utilizing this compound as Precursor
This compound is a valuable precursor for the synthesis of various heterogeneous catalysts, including iridium oxide nanomaterials, single-atom catalysts, and supported iridium catalysts. These materials are crucial for a range of applications, particularly in electrocatalysis.
Synthesis and Electrocatalytic Performance of Iridium Oxide Nanomaterials
Iridium oxide (IrO₂) nanomaterials are state-of-the-art electrocatalysts for the oxygen evolution reaction (OER), a critical process in water electrolysis for hydrogen production. This compound is commonly used as the precursor for synthesizing these nanomaterials. safina.eursc.org
Various synthesis methods are employed to produce IrO₂ nanomaterials with controlled morphology and size, which in turn influences their catalytic performance. safina.eu The molten salt synthesis (MSS) method, using this compound with salts like sodium chloride and potassium chloride, can produce IrO₂ nanorods. rsc.orgresearchgate.net By tuning the salt-to-precursor ratio in the MSS process, the morphology can be controlled, inducing a transition from nanocubes to nanorods. rsc.org These nanostructured iridium oxides have shown enhanced OER activity in acidic media compared to commercial IrO₂ nanoparticles. rsc.org
Other synthesis techniques include thermal decomposition of iridium salts and electrospinning of a solution containing this compound and a polymer, followed by calcination to yield iridium oxide nanofibers. mdpi.com These materials have been investigated for applications such as non-enzymatic glucose sensing. mdpi.com
Table 3: Synthesis of Iridium Oxide Nanomaterials from this compound
| Synthesis Method | Precursor | Resulting Nanomaterial | Application | Reference |
| Molten Salt Synthesis (MSS) | This compound, NaCl, KCl | IrO₂ nanorods/nanocubes | Oxygen Evolution Reaction (OER) | rsc.orgresearchgate.net |
| Electrospinning | This compound, Polyvinylpolypyrrolidone (PVP) | IrO₂ nanofibers | Non-enzymatic glucose sensing | mdpi.com |
| Hydrothermal Route | Iridium trichloride (B1173362) hydrate (B1144303), Titanium tetrachloride | Ti₁₋ₓIrₓO₂ | Catalyst support | academie-sciences.fr |
Development and Application of Single Atom Catalysts (SACs) Involving Iridium
Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with isolated metal atoms dispersed on a support material. frontiersin.org this compound hydrate is a key precursor for preparing iridium-based SACs. sigmaaldrich.com These catalysts are particularly promising for the oxygen evolution reaction (OER). safina.eursc.org
For example, an Ir single-atom catalyst supported on nickel hydroxide (B78521) (Ir₁–Ni(OH)₂) has been synthesized using iridium(IV) chloride hydrate. safina.eusigmaaldrich.com This material demonstrates the potential of SACs to enhance the catalytic efficiency of the OER, a vital component of water splitting for clean energy production. safina.eu Similarly, iridium SACs on nickel-iron sulfide (B99878) nanosheet arrays have been fabricated and show high water oxidation activity. nih.gov Theoretical calculations suggest that the chemical environment of the iridium single atom, coordinated with sulfur on the support, lowers the kinetic barrier for the OER. nih.gov
The development of SACs aims to maximize the utilization of precious metals like iridium without compromising, and often enhancing, catalytic activity. frontiersin.orgrsc.org The strong interaction between the iridium atoms and the support material is crucial for the stability and performance of these catalysts. frontiersin.org
Supported Iridium Catalysts (e.g., Iridium on Titanium Oxide Systems)
This compound and its derivatives are used to prepare supported iridium catalysts, where iridium nanoparticles or single atoms are dispersed on a high-surface-area support like titanium oxide (TiO₂). frontiersin.org TiO₂ is a stable and reducible support, making the Ir/TiO₂ system promising for various catalytic applications. frontiersin.org
The deposition-precipitation method is a common technique for preparing these catalysts, allowing for a controlled and uniform distribution of the iridium precursor onto the TiO₂ support. frontiersin.org The resulting materials can contain metallic iridium (Ir⁰) as the active species. frontiersin.org
Electrocatalytic Research Applications
This compound-derived catalysts are at the forefront of research in electrocatalysis, a field focused on accelerating electrochemical reactions. These applications are critical for developing next-generation energy technologies.
The oxygen evolution reaction (OER) is a cornerstone of technologies like proton exchange membrane water electrolyzers (PEMWEs) for green hydrogen production. innovationnewsnetwork.comhydrogentechworld.com In the harsh, acidic environment of PEMWEs, iridium-based catalysts are among the few materials that exhibit both high activity and the necessary stability. innovationnewsnetwork.comhydrogentechworld.comsciopen.com this compound is a common starting material for creating these catalysts, which often take the form of iridium oxide (IrO₂) nanoparticles or thin films. safina.eursc.org
Research has focused on enhancing the efficiency and durability of these catalysts to reduce the amount of scarce and expensive iridium required. innovationnewsnetwork.comnih.gov Strategies include dispersing iridium oxide nanoparticles on various supports and creating mixed-metal oxides. nih.govacs.org
Key Research Findings:
Nanostructured Iridium Oxide (NIO): A simple, scalable molten salt synthesis method using this compound can produce shape-tunable nanostructured iridium oxide (NIO) with enhanced OER activity in acidic media compared to commercial IrO₂. rsc.org IrO₂ nanorods, in particular, show high catalytic activity due to their large electrochemically active surface area and low overpotential. rsc.org
Support Materials: The choice of support material for iridium oxide nanoparticles significantly impacts catalytic performance. Supports like antimony-doped tin oxide (ATO) and graphitic carbon nitride have been shown to improve the dispersion and stability of the iridium catalyst. nih.gov
Mixed-Metal Oxides: Introducing other metals to form mixed oxides, such as iridium-ruthenium oxide, can create a synergistic effect, leading to improved catalytic activity. The strain induced by the mixed-metal core on the iridium oxide shell can maintain a lower, more active oxidation state for iridium. researchgate.net
Single-Atom Catalysts: this compound is used to prepare single-atom iridium catalysts, which can exhibit exceptional activity for the OER. safina.eu
| Catalyst System | Synthesis Precursor | Key Finding |
| Nanostructured Iridium Oxide (NIO) | This compound | Shape-tunable nanoparticles with enhanced OER activity in acidic media. rsc.org |
| IrO₂/Support | This compound | The support material influences catalyst dispersion, stability, and electronic properties. nih.gov |
| Mixed-Metal Oxides (e.g., Ir-Ru) | This compound | Synergistic effects can enhance catalytic activity and stability. researchgate.net |
| Single-Atom Iridium Catalysts | This compound | High catalytic efficiency for the OER. safina.eu |
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and producing sustainable alternatives to fossil fuels. Iridium-based catalysts, often derived from this compound, have demonstrated high efficiency and selectivity in this process, particularly for the conversion of CO₂ to formate (HCOO⁻) or formic acid (HCOOH). rsc.orgacs.org
Researchers have developed various iridium complexes that can catalyze CO₂ reduction. These catalysts often feature specialized ligands that play a crucial role in the catalytic cycle, influencing factors like selectivity and reaction rate.
Key Research Findings:
Water-Soluble Iridium Pincer Catalyst: A water-soluble iridium pincer complex has been developed for the electrocatalytic reduction of CO₂ to formate in water with high efficiency (93% Faradaic yield) and selectivity, with no carbon monoxide (CO) formation. rsc.org
Iridium(III) Complexes with Imine–Diphosphine Ligands: A novel iridium catalyst with an imine–diphosphine ligand has shown high efficiency for the hydrogenation of CO₂ to formate, achieving yields up to 99% and high turnover numbers. The imine group is believed to be key in activating both hydrogen and CO₂. rsc.org
Multifunctional Iridium Complex: A robust tetradentate PNNP-type iridium photocatalyst has been developed for the reduction of CO₂ to formic acid with 87% selectivity, achieving a high turnover number without an additional photosensitizer. acs.org
Reversible Iridium(III) Electrocatalyst: An iridium(III) electrocatalyst based on a tridentate PONOP pincer ligand has been shown to be capable of both the electrochemical reduction of CO₂ and the oxidation of formate. lidsen.com
| Catalyst System | Key Product(s) | Key Finding |
| Water-Soluble Iridium Pincer Catalyst | Formate | High efficiency and selectivity for formate production in water. rsc.org |
| Iridium(III) Complex with Imine–Diphosphine Ligand | Formate | High yield and turnover number for CO₂ hydrogenation to formate. rsc.org |
| Tetradentate PNNP-type Iridium Photocatalyst | Formic Acid, Carbon Monoxide | High selectivity for formic acid and high turnover number. acs.org |
| Reversible Iridium(III) Electrocatalyst | Formate, CO₂ | Capable of both CO₂ reduction and formate oxidation. lidsen.com |
Vanadium redox flow batteries (VRFBs) are a promising technology for large-scale energy storage. rsc.orgmdpi.com The performance of these batteries is heavily dependent on the electrochemical activity of the electrodes for the vanadium redox reactions. This compound is used to fabricate modified electrodes that can enhance the efficiency and stability of VRFBs. safina.eu
Key Research Findings:
Iridium-Decorated Graphene Electrodes: Iridium(IV) chloride hydrate is utilized to fabricate iridium-decorated graphene electrodes for VRFBs. These electrodes exhibit improved stability and performance by facilitating the electrochemical reactions of the vanadium ions. safina.eu
Improved Kinetics: The introduction of iridium nanoparticles onto the surface of carbon-based electrodes can significantly improve the kinetics of the V(II)/V(III) and V(IV)/V(V) redox couples, leading to higher energy efficiency and better rate capability.
| Electrode Modification | Precursor | Application | Key Benefit |
| Iridium-decorated graphene | Iridium(IV) chloride hydrate | Vanadium Redox Flow Batteries (VRFBs) | Enhanced stability and performance of the battery. safina.eu |
Bio-Inspired Catalysis and Artificial Photosynthesis Research
Inspired by the efficiency of natural photosynthesis, researchers are developing artificial systems to convert solar energy into chemical energy. asknature.orgkaist.ac.krnih.gov Iridium-based catalysts, synthesized from precursors like this compound, play a crucial role in these efforts, particularly in the critical process of water oxidation.
Key Research Findings:
Iridium-Based Molecular Catalysts: Half-sandwich iridium complexes have been shown to be effective catalyst precursors for the homogeneous oxidation of water to dioxygen. researchgate.net
Dinuclear Heterogeneous Catalyst: An iridium dinuclear heterogeneous catalyst has been developed that can withstand the strain of the water oxidation process more effectively than single-atom catalysts, leading to a more efficient artificial photosynthesis process. techtimes.com
| Catalyst System | Application | Key Finding |
| Half-Sandwich Iridium Complexes | Homogeneous water oxidation | Rapid and sustained oxygen evolution. researchgate.net |
| Iridium Dinuclear Heterogeneous Catalyst | Artificial photosynthesis | Enhanced stability and efficiency in water oxidation. techtimes.com |
| Iridium-doped Tungsten Trioxide | Overall water splitting | High activity and durability in acidic media. researchgate.net |
The ultimate goal of artificial photosynthesis is to replicate the entire process of natural photosynthesis, from light harvesting to the conversion of CO₂ into energy-rich molecules. kaist.ac.kryoutube.com This involves the development of integrated systems that can capture light energy, split water, and reduce CO₂. Iridium-based components are being explored for their potential to facilitate these complex chemical transformations. asknature.org
Key Research Findings:
Biohybrid Photocatalysts: Researchers have designed biohybrid photocatalysts that mimic photosynthesis by combining a light-harvesting protein with a metal-containing catalyst. While early examples used ruthenium, the principles could be extended to iridium-based systems. mit.edu
Light-Driven Chemistry: Companies like New Iridium are developing photocatalysis technologies inspired by photosynthesis to drive chemical reactions using light instead of heat, with the long-term goal of converting water and CO₂ into chemical energy. asknature.orgyoutube.com
Integrated Systems: The development of artificial photosynthesis systems involves integrating light-absorbing materials (like semiconductors) with catalysts for water splitting and CO₂ reduction. kaist.ac.kr Iridium's role in the water oxidation half-reaction is a critical piece of this larger puzzle.
Mechanistic Elucidation of Iridium-Catalyzed Transformations
The development of highly efficient and selective iridium-based catalysts, often derived from precursors like this compound, hinges on a deep understanding of their reaction mechanisms. Elucidating the intricate steps of a catalytic cycle, identifying key intermediates, and understanding the factors that govern reactivity and selectivity are paramount for rational catalyst design. This section delves into the modern techniques and approaches used to unravel the mechanisms of iridium-catalyzed transformations.
Reaction Pathway Analysis using In Situ Spectroscopic Techniques
Investigating a catalytic reaction as it happens provides the most direct evidence for proposed mechanistic pathways. In situ spectroscopic techniques are powerful tools for monitoring the catalyst and reacting species under actual reaction conditions, enabling the identification of transient intermediates and the observation of changes in the catalyst's structure and oxidation state. rsc.org
Key research findings in the study of iridium catalysis, particularly for systems that can be derived from iridium chlorides, have been achieved using techniques like X-ray Absorption Spectroscopy (XAS) and Raman Spectroscopy.
X-ray Absorption Spectroscopy (XAS): This technique is particularly sensitive to the electronic structure and local coordination environment of the iridium center. In situ XAS studies have been instrumental in understanding the mechanism of water oxidation catalyzed by iridium oxides, which can be prepared from iridium chloride precursors. unimi.itrsc.org By monitoring the Ir L-edge X-ray Absorption Near Edge Structure (XANES), researchers have observed the dynamic changes in the iridium oxidation state during the oxygen evolution reaction (OER). unimi.itrsc.org Studies on hydrated iridium oxide films revealed the coexistence of Ir(III) and Ir(V) species at potentials where oxygen evolution occurs, providing direct experimental evidence for the oxidation state turnover at the heart of the catalytic cycle. unimi.itrsc.org Further in situ XAS studies on atomically dispersed iridium sites on indium tin oxide identified a crucial Ir(V)=O intermediate under OER conditions. nih.gov
Raman and Infrared Spectroscopy: In situ Raman and IR spectroscopy can detect vibrational modes of catalyst-bound intermediates. In the study of iridium oxide-catalyzed water oxidation, in situ Raman spectroscopy, combined with isotopic labeling, confirmed the formation of a terminal Ir=O (oxo) species during the reaction. rsc.org This species is proposed to be the active site, which is attacked by a water molecule to form the O–O bond. rsc.org Similarly, Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) has been employed to observe chemical changes on the surface of iridium oxide electrocatalysts in real-time, correlating spectral features with the electrode's redox behavior. researchgate.net In other systems, in situ IR spectroscopy has been used to observe intermediates in processes like the dehydrogenation of isopropanol. researchgate.net
The table below summarizes key findings from the application of in situ spectroscopic techniques to iridium-based catalytic systems.
Table 1: In Situ Spectroscopic Analysis of Iridium-Catalyzed Reactions
| Catalytic System | Technique | Key Findings |
|---|---|---|
| Hydrated Iridium Oxide Film (Water Oxidation) | In Situ X-ray Absorption Spectroscopy (XAS) | Co-existence of Ir(III) and Ir(V) oxidation states during the Oxygen Evolution Reaction (OER), demonstrating the oxidation state turnover. unimi.itrsc.org |
| Atomically Dispersed Ir on Indium Tin Oxide (Water Oxidation) | In Situ X-ray Absorption Spectroscopy (XAS) | Formation of a key Ir(V)=O intermediate with an Ir-O distance of 1.83 Å under OER conditions. nih.gov |
| Anodic Iridium Oxide (Water Oxidation) | In Situ Raman Spectroscopy | Confirmed the formation of an Ir=O (oxo) species, proposed to be the active site for water attack. rsc.org |
| Iridium Oxide Electrocatalyst (Water Oxidation) | Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) | Allowed for real-time observation of chemical changes on the catalyst surface during water oxidation. researchgate.net |
Computational Mechanistic Studies of Catalytic Cycles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in homogeneous catalysis. rsc.org DFT calculations provide detailed energetic profiles of entire catalytic cycles, allowing for the characterization of transition states and intermediates that may be too transient to observe experimentally. rsc.orgrsc.org For iridium-catalyzed reactions, where multiple oxidation states (from Ir(I) to Ir(V)) and coordination geometries are accessible, computational studies offer profound insights. academie-sciences.fr
A prominent example is the mechanistic study of the N-alkylation of amines with alcohols, often catalyzed by the [Cp*IrCl₂]₂ complex, which can be synthesized from iridium(III) chloride. rsc.orgrsc.org DFT calculations have shown that this transformation proceeds via a "hydrogen autotransfer" or "borrowing hydrogen" mechanism. rsc.orgscience.gov The catalytic cycle is generally understood to involve three main stages:
Alcohol Oxidation: The iridium catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde intermediate. rsc.org
Condensation: The aldehyde reacts with the amine to form an imine, with the elimination of water. rsc.org
Imine Reduction: The iridium-hydride species, formed in the first stage, reduces the imine to the final alkylated amine product, thus regenerating the active catalyst. rsc.org
DFT studies on this system have pinpointed the turnover frequency-determining intermediate (TDI) and transition state (TDTS). For the reaction catalyzed by [Cp*IrCl₂]₂ with a K₂CO₃ base, the TDTS was identified as the β-H elimination step in the alcohol oxidation stage. rsc.org The calculated turnover frequency was found to be in good agreement with experimental values, lending strong support to the proposed mechanism. rsc.org
Computational studies have also been crucial in understanding other iridium-catalyzed reactions:
C-H Activation: DFT calculations have been used to explore the mechanism of iridium-catalyzed C-H activation and functionalization, helping to rationalize the observed regioselectivity. nih.govacs.org For the formal [4+1] cycloaddition of biphenylene (B1199973) with alkenes, DFT calculations supported a mechanism of intermolecular insertion, β-hydride elimination, and intramolecular insertion, and explained the preference for the [4+1] pathway over a [4+2] cycloaddition. nih.gov
Hydrogenation: The mechanism of iridium-catalyzed hydrogenation has been debated, with plausible pathways involving Ir(I)/Ir(III) or Ir(III)/Ir(V) cycles. academie-sciences.fr Computational studies have shown that both pathways can be energetically feasible depending on the specific ligand and substrate system. academie-sciences.fr
Accuracy of DFT Methods: The reliability of computational results is a critical consideration. Studies have been conducted to benchmark various DFT functionals against experimental data for iridium-mediated transformations. uit.no Research has shown that functionals like PBE with dispersion corrections (e.g., PBE-D2) can provide highly accurate predictions of free energies for iridium-mediated reactions in solution. uit.no
The table below highlights key insights gained from computational studies on various iridium-catalyzed reactions.
Table 2: Computational Mechanistic Insights into Iridium-Catalyzed Reactions
| Reaction | Catalytic System | Computational Method | Key Mechanistic Insights |
|---|---|---|---|
| N-Alkylation of Amines with Alcohols | [CpIrCl₂]₂ | DFT | Confirmed hydrogen autotransfer mechanism; identified β-H elimination as the turnover-determining step. rsc.orgrsc.org |
| Multi-alkylation of Alcohols with Ammonia | [CpIr(NH₃)₃][I]₂ | DFT | Elucidated three sequential catalytic cycles; identified the transfer hydrogenation step as rate-determining for each cycle. rsc.org |
| Formal [4+1] Cycloaddition | Ir-catalyst | DFT | Supported a mechanism of intermolecular insertion, β-hydride elimination, and intramolecular insertion; explained selectivity. nih.gov |
| Direct Reductive Amination | Iridium complexes with Josiphos/BIBOP-type ligands | DFT | Revealed that the coordinating ability of the trifluoroacetate (B77799) anion can stabilize different iridium geometries, influencing the reaction pathway. rsc.org |
Investigation of Ligand and Solvent Effects on Catalytic Activity
The performance of a homogeneous catalyst is not solely determined by the metal center but is profoundly influenced by the surrounding coordination sphere (ligands) and the reaction medium (solvent). rsc.orgrsc.org In iridium catalysis, careful selection of ligands and solvents is crucial for controlling activity, selectivity, and even the operative reaction mechanism.
Ligand Effects: The electronic and steric properties of ligands bound to the iridium center can dramatically alter the outcome of a catalytic reaction.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly impacts the electron density at the iridium center. In transfer hydrogenation reactions, for instance, increasing the electron density on iridium by using more electron-donating ligands can enhance the catalytic rate. csic.es Conversely, in C-H activation, the balance of ligand electronic properties is critical for facilitating different steps of the cycle, such as oxidative addition and reductive elimination. vcu.edu N-Heterocyclic Carbenes (NHCs), known for their strong σ-donating properties, have emerged as highly effective ligands in a wide range of iridium-catalyzed reactions, including hydrogenation, dehydrogenation, and C-H functionalization. rsc.org
Steric Effects: The steric bulk of ligands plays a critical role in controlling selectivity, particularly enantioselectivity in asymmetric catalysis. rsc.org Bulky ligands can create a chiral pocket around the metal center, directing the substrate to bind in a specific orientation. For example, phosphoramidite (B1245037) ligands are used in iridium-catalyzed asymmetric allylic substitution to achieve high enantioselectivity. nih.gov Steric hindrance can also prevent catalyst deactivation pathways or disfavor the formation of undesired products. csic.es
Solvent Effects: The solvent can influence a catalytic reaction in multiple ways, from simply dissolving reactants to actively participating in the catalytic cycle by coordinating to the metal center or stabilizing intermediates and transition states. rsc.orgrsc.org
Coordinating vs. Non-coordinating Solvents: Coordinating solvents can stabilize unsaturated iridium species that are key intermediates in many catalytic cycles. rsc.org However, strong coordination can also lead to catalyst inhibition if the solvent competes with the substrate for binding to the iridium center.
The table below provides examples of how ligands and solvents modulate the behavior of iridium catalytic systems.
Table 3: Influence of Ligands and Solvents on Iridium Catalysis
| Reaction | Ligand/Solvent Investigated | Observed Effect |
|---|---|---|
| Catalytic H/D Exchange | Ligands: PMe₃, NHC, Pyridine Solvents: Methanol-d₄, Acetic acid-d₄ | Electron-donating ligands (PMe₃, NHC) promote Ir-hydride formation in methanol (B129727). Weakly donating ligands are effective in acetic acid, showing a strong solvent-dependent mechanism. acs.org |
| Transfer Hydrogenation of Ketones | Ligands: Substituted 2-(2-pyridyl)benzimidazole (B74506) (PYA) ligands | Electron-donating methoxy (B1213986) groups on the ligand increased catalytic activity, while significant steric hindrance from a third methoxy group reduced it. csic.es |
| Asymmetric Allylic Substitution | Ligands: Phosphoramidites | The ligand reacts with the iridium precursor to form a metallacyclic species which is the true active catalyst, enabling high enantioselectivity. nih.gov |
| Hydrogenation | Solvents: Dichloromethane, Acetone, Ethanol, THF | Coordinating solvents can stabilize iridium complexes and enhance catalytic activity compared to reactions with analogous rhodium catalysts. rsc.org |
Reactivity Studies and Advanced Reaction Pathways
Fundamental Mechanisms of Oxidative Addition and Reductive Elimination in Iridium(IV) Chemistry
Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, and they are crucial to the reactivity of iridium complexes. In an oxidative addition, a metal complex with a vacant coordination site undergoes an increase in both its oxidation state and coordination number. wikipedia.org Conversely, reductive elimination is the reverse process, resulting in a decrease in the metal's oxidation state and coordination number, typically forming a new bond between two ligands. wikipedia.orglibretexts.org
For iridium, these processes are central to its catalytic activity. numberanalytics.com Iridium(I) complexes, for example, can undergo oxidative addition with molecules like dihydrogen (H₂) to form iridium(III) species. wikipedia.orglibretexts.org The reaction with Vaska's complex, trans-IrCl(CO)(PPh₃)₂, is a classic example where iridium's oxidation state changes from +1 to +3. wikipedia.org For an oxidative addition to occur, the metal center must have a stable oxidation state that is two units higher than its initial state. umb.edu
Reductive elimination can only happen when the two ligands to be eliminated are positioned cis (adjacent) to each other. libretexts.orglibretexts.org This geometric requirement is necessary for the formation of a new bond between the eliminating groups. libretexts.org The rate of reductive elimination can be influenced by the steric bulk of the ligands involved, with the trend often being C–C > C–H > H–H. libretexts.org In some cases, a ligand may dissociate from a six-coordinate complex to form a five-coordinate intermediate, which can bring the eliminating groups closer together and facilitate the reaction. libretexts.org
Formation and Reactivity of Organoiridium(IV) Species
Organoiridium compounds, which contain an iridium-carbon bond, are significant in various chemical processes, including industrial applications like the synthesis of acetic acid and academic research into fine chemical synthesis. wikipedia.org Iridium can exist in a range of oxidation states from -3 to +5, with iridium(I) and iridium(III) being the most common. wikipedia.org
The formation of organoiridium(IV) species often involves oxidative addition reactions. For instance, iridium pincer complexes have been synthesized and shown to activate C-H bonds of arenes at room temperature. acs.org The synthesis of iridium(I) and iridium(III) complexes with a macrocyclic PNP pincer ligand has been achieved through substitution reactions. rsc.org These complexes exhibit notable reactivity, such as the oxidative addition of H₂ and the activation of C-H bonds. rsc.org
The reactivity of organoiridium complexes is also influenced by the nature of the ligands. For example, mixed-ligand organometallic complexes of iridium with triphenylphosphine (B44618) and ethylene (B1197577) thiourea (B124793) have been prepared and characterized, with iridium(I) complexes showing a square planar structure and iridium(III) complexes exhibiting an octahedral geometry. asianpubs.org
Cooperative Reactivity in Heterobimetallic Iridium Complexes
Heterobimetallic complexes, which contain two different metal centers, can exhibit cooperative reactivity where both metals participate in a reaction, often leading to enhanced catalytic activity. nih.gov This synergistic interaction can lead to transformations that are not achievable with single metal catalysts. rsc.org
In the context of iridium, cooperative catalysis has been observed in systems combining an iridium catalyst with an organocatalyst, such as a Brønsted acid or a Lewis base. rsc.org This approach has been used to achieve stereocontrolled transformations with high efficiency. rsc.org For example, a cooperative catalytic system involving an iridium complex and a tertiary amine has been used for the stereoselective synthesis of spiro compounds. rsc.org
Bimetallic catalysts containing iridium and another metal, such as iron or ruthenium, have also shown enhanced catalytic performance. A ferrocene-based iridium N-heterocyclic carbene complex demonstrated significantly higher activity in water oxidation compared to its monometallic counterpart, which was attributed to the cooperative effect between the iron and iridium centers. nih.gov Similarly, bimetallic ruthenium-iridium catalysts have shown improved selectivity and stability in the hydrodebromination of dibromomethane. nih.gov
Ligand Exchange Dynamics and Substitution Reactions in Iridium(IV) Systems
Ligand exchange reactions, where one ligand in a complex is replaced by another, are fundamental to the synthesis, stereochemistry, and catalytic applications of transition metal complexes. libretexts.org The mechanisms of these reactions are often studied by examining the kinetics and stereochemistry of the process. libretexts.org
For iridium complexes, ligand exchange can occur through different mechanisms. In square planar d⁸ complexes, such as Vaska's complex, an associative mechanism is common, where the incoming ligand binds to form a five-coordinate intermediate before another ligand dissociates. libretexts.org The trans effect, where a ligand labilizes the ligand positioned opposite to it, can influence the stereochemistry of these reactions. libretexts.org
The dynamics of ligand exchange in iridium complexes have been studied using techniques like exchange spectroscopy (EXSY). nih.govacs.org These studies provide insights into the rates and mechanisms of exchange processes, which are crucial for understanding and optimizing catalytic systems like those used in Signal Amplification By Reversible Exchange (SABRE) for nuclear spin hyperpolarization. acs.orgnih.gov The exchange rates can be influenced by factors such as temperature and the electronic and steric properties of the ligands. nih.gov
Iridium Tetrachloride in Molten Salt Systems
Complex Structure of Iridium Ions in High-Temperature Molten Salts
In high-temperature molten salt systems, such as those composed of alkali chlorides (e.g., NaCl-KCl-CsCl), iridium ions introduced from precursors like iridium trichloride (B1173362) (IrCl₃) can form stable complex structures. scilit.commdpi.comresearchgate.net Studies using techniques like in-situ X-ray diffraction (XRD) and Raman spectroscopy have shown that in these molten salts, iridium primarily exists as complex anions, specifically (IrCl₆)³⁻ and (IrCl₆)²⁻. scilit.commdpi.com
The valence state of iridium can change with temperature. scilit.comresearchgate.net For instance, in a NaCl-KCl-CsCl molten salt, IrCl₃ can lead to the formation of both Ir(III) in (IrCl₆)³⁻ and Ir(IV) in (IrCl₆)²⁻. mdpi.com The relative amounts of these species can vary with temperature; at 600 °C, the concentration of (IrCl₆)³⁻ has been observed to be higher than that of (IrCl₆)²⁻. mdpi.com The formation of these stable complex structures is beneficial for processes like electrodeposition. scilit.comresearchgate.net It is important to note that IrCl₃ can decompose at temperatures above 400 °C, and this decomposition rate increases with temperature. scilit.comresearchgate.net
Influence on Electrodeposition Processes and Coating Quality
The presence and concentration of iridium complex ions in molten salts significantly impact the quality of iridium coatings produced through electrodeposition. scilit.comresearchgate.net The formation of stable complex ions like (IrCl₆)³⁻ and (IrCl₆)²⁻ is conducive to improving the quality of the deposited iridium layer. scilit.comresearchgate.net
The concentration of iridium ions in the molten salt is a critical parameter. scilit.comresearchgate.net A low concentration of iridium ions can lead to concentration polarization during electrodeposition, which negatively affects the coating quality. scilit.comresearchgate.net The choice of anode material can also influence the outcome; using an iridium anode can enhance the quality of the coatings. scilit.comresearchgate.net The molten NaCl-KCl-CsCl system is considered suitable for the electrodeposition of iridium coatings within an appropriate temperature range. scilit.comresearchgate.net this compound has also been used as a precursor for producing electrocatalytic iridium oxide coatings on substrates like tantalum through thermal decomposition. google.com
Spectroscopic Characterization and Advanced Analytical Methodologies
Vibrational Spectroscopy (Infrared and Raman) for Structural and Mechanistic Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment of iridium complexes. By analyzing the vibrational modes of the molecule, researchers can gain fundamental information about bond strengths, molecular symmetry, and the changes that occur during chemical transformations.
For instance, in a typical octahedral environment like K₂IrCl₆, the primary Ir-Cl stretching and bending vibrations can be observed and assigned.
| Vibrational Mode | Symmetry Designation | Activity | Typical Wavenumber (cm-1) |
|---|---|---|---|
| ν1 (stretching) | A1g | Raman | ~345 |
| ν2 (stretching) | Eg | Raman | ~290 |
| ν3 (stretching) | T1u | IR | ~330 |
| ν4 (bending) | T1u | IR | ~185 |
| ν5 (bending) | T2g | Raman | ~160 |
| ν6 (bending) | T2u | Inactive | - |
These frequencies can shift based on the oxidation state of iridium, the nature of the counter-ion, and the solid-state packing, providing detailed structural information.
The real-time monitoring of chemical reactions involving iridium catalysts is crucial for understanding reaction mechanisms and optimizing process conditions. acs.org In situ IR spectroscopy, often using attenuated total reflection (ATR) or transmission techniques, allows for the direct observation of catalyst speciation, substrate consumption, and product formation under actual reaction conditions. acs.orgccspublishing.org.cn For example, in catalytic processes like hydroformylation, characteristic vibrational bands (e.g., C=O stretches of aldehydes, CO stretches of metal carbonyl intermediates) can be tracked over time. acs.org This approach enables the identification of active catalytic species and potential deactivation pathways. acs.orgfrontiersin.org Similarly, in situ X-ray absorption spectroscopy (XAS) can monitor the electronic structure and oxidation state of iridium surfaces during electrochemical reactions, such as the oxygen evolution reaction (OER), providing insights into the formation of reactive intermediates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Iridium Chemistry
While iridium tetrachloride itself is paramagnetic (Ir(IV), d⁵), making it unsuitable for high-resolution NMR studies due to significant signal broadening, NMR spectroscopy is an indispensable tool for characterizing the diamagnetic iridium(I) and iridium(III) complexes often derived from it.
¹H NMR spectroscopy is fundamental for characterizing the organic ligands attached to an iridium center. The chemical shifts of ligand protons provide information about the electronic environment, and changes in these shifts upon coordination can confirm the formation of a complex. mdpi.com Furthermore, ¹H NMR is exceptionally sensitive for detecting iridium-hydride (Ir-H) species, which are key intermediates in many catalytic cycles. vt.edu These hydride signals typically appear in a distinct upfield region of the spectrum (e.g., δ -10 to -30 ppm).
³¹P NMR is extensively used for studying iridium complexes containing phosphine (B1218219) ligands. The ³¹P chemical shift is highly sensitive to the nature of the other ligands and the geometry of the complex. Coordination of a phosphine ligand to an iridium center results in a significant change in its ³¹P chemical shift compared to the free ligand. researchgate.netresearchgate.net
| Complex Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |
|---|---|---|---|
| Iridium(III)-Hydride | ¹H | -10 to -30 | Presence and electronic environment of hydride ligands. vt.eduacs.org |
| Iridium-Organic Ligand | ¹H | 0 to 10 | Structure and coordination of organic ligands. researchgate.netnih.gov |
| Iridium-Phosphine | ³¹P | Varies widely | Coordination, geometry, and electronic properties of phosphine ligands. acs.orgnih.gov |
NMR spectroscopy is a powerful technique for elucidating reaction mechanisms in iridium catalysis. By acquiring spectra at various time points, researchers can monitor the kinetics of a reaction, observing the decay of starting materials and the growth of intermediates and products. rsc.org Techniques such as 2D NMR (e.g., COSY, HSQC) can establish connectivity between different atoms within a molecule, helping to identify the structure of transient species. researchgate.net For example, the mechanism of carbene transfer catalyzed by an iridium-containing enzyme was investigated using kinetic analysis, revealing that the rate-determining step was the formation of an iridium-carbene intermediate. nih.govnih.gov
X-ray Diffraction (XRD) for Crystalline Structure Determination
For example, metallic iridium has a face-centered cubic (FCC) crystal structure, which has been confirmed by XRD. researchgate.net Analysis of its diffraction pattern reveals the lattice parameters and confirms the atomic arrangement.
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Lattice Parameter (a) | 3.85 Å |
| Ir-Ir Bond Length | 2.73 Å |
This structural information is invaluable for understanding the fundamental properties of iridium-containing materials and for correlating structure with catalytic activity and other functional properties.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Stability.researchgate.net
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for studying the electronic transitions within a molecule or ion and for assessing the stability of complexes in solution. For this compound, which typically exists as the hexachloroiridate(IV) anion, [IrCl₆]²⁻, in solution, UV-Vis spectroscopy provides a characteristic absorption spectrum.
The UV-Vis spectrum of [IrCl₆]²⁻ dissolved in an acidic solution exhibits distinct absorption bands in the visible and near-UV regions. researchgate.net These bands arise from ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a molecular orbital primarily localized on the chloride ligands to a molecular orbital centered on the iridium(IV) ion. The energies of these transitions are sensitive to the solvent and the coordination environment of the iridium center.
The intensity of the absorption is quantified by the molar absorptivity (ε), which is a constant for a given substance at a specific wavelength. By measuring the absorbance of a solution of known concentration, the molar absorptivity can be determined using the Beer-Lambert law. The positions and intensities of the absorption bands can be used to identify the species in solution and to study the kinetics of ligand substitution or redox reactions.
Interactive Data Table: UV-Vis Absorption Maxima for [IrCl₆]²⁻ in 1 M HCl researchgate.net
| Wavelength (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| ~488 | ~4000 | LMCT |
| ~430 | ~3500 | LMCT |
Advanced Spectroscopic and Surface Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing the surface chemistry of iridium compounds.
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element and its oxidation state.
For this compound, XPS can be used to confirm the +4 oxidation state of iridium. The Ir 4f region of the XPS spectrum shows a characteristic doublet (Ir 4f₇/₂ and Ir 4f₅/₂) due to spin-orbit coupling. The binding energy of the Ir 4f₇/₂ peak for Ir(IV) in a chloride environment is expected to be higher than that for metallic iridium or lower oxidation states. For instance, a binding energy of 63.1 eV has been assigned to the Ir 4f₇/₂ peak in IrCl₄. bath.ac.uk The Cl 2p region can also be analyzed to provide information about the chloride ligands.
Interactive Data Table: Representative XPS Binding Energies for Iridium Compounds bath.ac.ukxpsfitting.com
| Compound/State | Core Level | Binding Energy (eV) |
|---|---|---|
| Ir metal | Ir 4f₇/₂ | ~60.8 ± 0.2 |
| IrO₂ | Ir 4f₇/₂ | ~61.6 ± 0.5 |
| IrClₓ | Ir 4f₇/₂ | ~62.2 ± 0.7 |
| IrCl₄ | Ir 4f₇/₂ | 63.1 |
Scanning Transmission Electron Microscopy (STEM) is a powerful imaging technique that provides high-resolution images of materials at the nanoscale and even atomic level. researchgate.net It is particularly useful for characterizing the morphology, size, and structure of nanomaterials synthesized from this compound precursors.
In STEM, a finely focused beam of electrons is scanned across a thin sample, and various signals are collected to form an image. High-angle annular dark-field (HAADF) STEM imaging is especially powerful for materials containing heavy elements like iridium, as the image contrast is approximately proportional to the square of the atomic number (Z-contrast). This allows for the clear visualization of iridium nanoparticles against a lighter support material. researchgate.net
STEM analysis can reveal the size distribution, shape, and dispersion of iridium-based nanoparticles. researchgate.net At higher magnifications, it can even resolve the atomic lattice of individual nanoparticles, providing information about their crystallinity and crystal structure. When coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDX), STEM can also provide elemental maps, confirming the spatial distribution of iridium and other elements within the sample.
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index n and extinction coefficient k) of thin films. This method is highly sensitive to film thickness, from a few angstroms to several micrometers.
The technique works by measuring the change in polarization of light upon reflection from a sample. By analyzing these changes over a range of wavelengths, a model can be built to extract the optical constants and thickness of the film. For iridium-containing thin films, which may be deposited using precursors derived from this compound, spectroscopic ellipsometry is a valuable tool for quality control and for understanding the material's interaction with light.
The determined optical constants, n and k, provide insight into the electronic structure of the material and can be related to its electrical properties. For example, in metallic films, the extinction coefficient is related to the electronic conductivity. Studies on iridium thin films have successfully used spectroscopic ellipsometry to determine their optical constants over a wide spectral range, from the vacuum ultraviolet to the mid-infrared. ut.ac.irunl.edu
Interactive Data Table: Representative Optical Constants of an Iridium Thin Film at 500 nm unl.edu
| Parameter | Value |
|---|---|
| Wavelength (nm) | 500 |
| Refractive Index (n) | ~2.0 |
Trace Impurity Analysis in Iridium Compounds
The determination of trace impurities in iridium compounds, such as this compound, is essential for quality control and for ensuring the material's suitability for high-technology applications. spectro.comdrawellanalytical.com The purity of iridium and its compounds is a critical factor that dictates their performance in fields like catalysis, electronics, and the manufacturing of high-purity metal products. spectro.com Accurate quantification of trace elemental impurities allows for the precise calculation of the iridium compound's purity, often by subtracting the total quantified impurities from 100%. spectro.com Various advanced analytical methodologies are employed for this purpose, with inductively coupled plasma atomic emission spectrometry (ICP-AES) being a principal technique due to its high sensitivity, precision, and ability to perform multi-element analysis simultaneously. drawellanalytical.comresearchgate.net
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful analytical technique used for the detection and quantification of trace elements in a variety of materials, including iridium compounds. spectro.comresearchgate.net The method relies on an inductively coupled plasma, typically composed of argon gas, which generates extremely high temperatures (ranging from 6,000 to 10,000 K). When a sample, such as dissolved this compound, is introduced into this plasma, the constituent atoms and ions are excited to higher energy levels. As they return to their ground state, they emit electromagnetic radiation at wavelengths that are characteristic for each specific element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. imrtest.com
For the analysis of iridium compounds like this compound, sample preparation is a critical first step. Due to their property of being soluble in water and acids, these compounds are typically dissolved in hydrochloric acid to create an aqueous solution suitable for introduction into the ICP-AES instrument. researchgate.netresearchgate.net
Research has demonstrated the effectiveness of ICP-AES for the simultaneous determination of a wide array of impurities in iridium compounds. In one comprehensive study, a method was developed to quantify nineteen different impurity elements, including other platinum-group metals (Pt, Pd, Ru, Rh), precious metals (Ag, Au), and various common metallic and non-metallic elements (Cu, Fe, Zn, Ni, Mn, Mg, Al, Ca, Sn, Na, Si, Pb, and K). researchgate.netresearchgate.net
The performance of the ICP-AES method is characterized by several key parameters, including detection limits, precision, and accuracy (recoveries). The detection limit is the lowest concentration of an element that can be reliably measured. drawellanalytical.com For the analysis of impurities in iridium compounds, these limits are typically in the microgram per milliliter (µg/mL) to nanogram per milliliter (ng/mL) range. researchgate.net
Table 1: Performance Data for ICP-AES Analysis of Impurities in Iridium Compounds This interactive table provides typical analytical performance metrics from research studies.
| Element | Chemical Symbol | Detection Limit (µg/mL) | Spiked Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|---|
| Platinum | Pt | 0.078 | 89 - 114 | 1.2 - 7.4 |
| Palladium | Pd | 0.0080 | 89 - 114 | 1.2 - 7.4 |
| Ruthenium | Ru | 0.014 | 89 - 114 | 1.2 - 7.4 |
| Rhodium | Rh | 0.031 | 89 - 114 | 1.2 - 7.4 |
| Silver | Ag | 0.0029 | 89 - 114 | 1.2 - 7.4 |
| Gold | Au | 0.016 | 89 - 114 | 1.2 - 7.4 |
| Copper | Cu | 0.0035 | 89 - 114 | 1.2 - 7.4 |
| Iron | Fe | 0.012 | 89 - 114 | 1.2 - 7.4 |
| Zinc | Zn | 0.014 | 89 - 114 | 1.2 - 7.4 |
| Nickel | Ni | 0.0098 | 89 - 114 | 1.2 - 7.4 |
| Manganese | Mn | 0.0010 | 89 - 114 | 1.2 - 7.4 |
| Magnesium | Mg | 0.0022 | 89 - 114 | 1.2 - 7.4 |
| Aluminum | Al | 0.0016 | 89 - 114 | 1.2 - 7.4 |
| Calcium | Ca | 0.021 | 89 - 114 | 1.2 - 7.4 |
| Tin | Sn | 0.057 | 89 - 114 | 1.2 - 7.4 |
| Sodium | Na | 0.020 | 89 - 114 | 1.2 - 7.4 |
| Silicon | Si | 0.11 | 89 - 114 | 1.2 - 7.4 |
| Lead | Pb | 0.014 | 89 - 114 | 1.2 - 7.4 |
| Potassium | K | 0.0083 | 89 - 114 | 1.2 - 7.4 |
Data sourced from studies on impurity analysis in iridium compounds. researchgate.netresearchgate.net
A significant challenge in ICP-AES analysis, particularly with complex matrices like iridium compounds, is the potential for spectral interference. thermofisher.comresearchgate.net This occurs when the emission line of an impurity element is very close to or overlaps with an emission line from the iridium matrix or another element, which can lead to inaccurately high readings. thermofisher.comdrawellanalytical.com To ensure accuracy, advanced techniques are employed to correct for these interferences. These include the careful selection of optimal analytical wavelengths with minimal interference and the use of mathematical correction protocols, such as multi-component spectral fitting (MSF). researchgate.netthermofisher.com For instance, the spectral interference of the iridium matrix on Platinum (Pt) and Tin (Sn) has been successfully corrected using MSF. researchgate.net
The methodology for trace element analysis in high-purity iridium is often guided by established industry standards, such as ASTM B671, which specifies the chemical composition requirements for refined iridium. spectro.comglobalspec.comiteh.ai Adherence to these standards ensures consistency and reliability in the quality assessment of iridium and its compounds. drawellanalytical.com
Applications in Advanced Materials Science
Fabrication of Iridium-Based Thin Films and Coatings
Iridium tetrachloride is instrumental in the fabrication of thin films and coatings that leverage iridium's inherent properties of high conductivity, corrosion resistance, and electrocatalytic activity.
Electrochromic devices (ECDs) are capable of reversibly changing their optical properties when subjected to an electric voltage and are used in applications like smart windows and displays. acs.orgnih.gov Iridium oxide (IrO₂) is a key material in this field, often used as a counter electrode to enhance coloration efficiency and device lifetime. nih.govresearchgate.net
This compound is a precursor for producing these iridium oxide films through electrodeposition. A common method involves depositing the film from an aqueous solution containing this compound. For instance, electrodeposited iridium oxide films (EIROFs) can be created from a solution of this compound (IrCl₄), oxalic acid, and potassium carbonate. nih.gov While research has detailed the use of EIROFs for neural electrodes, the fundamental process of using an IrCl₄ precursor is applicable to other fields. nih.goveiclabs.com Anodized iridium oxide films are also recognized as promising electrochromic materials. fullrolling.com
In comparative studies, electrochromic devices using an iridium oxide counter electrode have demonstrated superior performance over those using conventional materials like nickel oxide (NiO). nih.govresearchgate.net An IrO₂-based device showed greater optical transmittance modulation and faster switching speeds, highlighting the material's potential in high-performance electrochromic applications. nih.gov
| Device | Optical Transmittance Modulation (at 633 nm) | Coloring Time (s) | Bleaching Time (s) | Cycling Durability |
|---|---|---|---|---|
| IrO₂-ECD | 50% | 4.8 | 1.5 | Maintained 50% modulation after 1000 cycles |
| NiO-ECD | 32% | 5.5 | 1.7 | N/A |
This interactive table compares the performance of an electrochromic device using an Iridium Oxide (IrO₂) counter electrode versus one with a Nickel Oxide (NiO) counter electrode, based on data from a 2021 study. nih.govresearchgate.net
In the chlor-alkali industry, which produces chlorine and sodium hydroxide (B78521) through the electrolysis of brine, the performance of the anode is critical. yuxi-anode.com Iridium-based coatings are applied to titanium anodes to create what are known as Dimensionally Stable Anodes (DSA). core.ac.ukpeacta.org These anodes have largely replaced older graphite-based technology due to their higher stability, longer lifespan, and lower power consumption. peacta.orgutelectrode.com
This compound is a key source material for creating these catalytic coatings. The coatings often consist of a mixture of iridium oxide (IrO₂) and ruthenium oxide (RuO₂) on a titanium substrate. yuxi-anode.comutelectrode.com Research has shown that a ternary oxide system containing iridium, ruthenium, and titanium oxides exhibits a particularly long service life. core.ac.ukpeacta.org The addition of iridium oxide to the coating mix helps prevent the loss of ruthenium and extends the operational life of the anode. utelectrode.com
Synthesis and Application of Conductive Polymers and Nanostructures
This compound is a valuable precursor for the synthesis of advanced materials like conductive polymers and functional nanostructures. nbinno.com These materials are essential for developing next-generation electronics, sensors, and energy storage devices. nbinno.com
Specifically, iridium(IV) chloride hydrate (B1144303) is used to synthesize iridium oxide nanoparticles. safina.eusigmaaldrich.com These nanoparticles can serve as stable and robust catalysts for various chemical reactions. safina.eusigmaaldrich.com The ability to form iridium nanoparticles from iridium chloride precursors is crucial for creating materials with controlled size and morphology, which in turn dictates their catalytic performance. safina.euresearchgate.net
Iridium in Multi-component Alloys and Composites for High-Performance Applications
Iridium's high melting point, corrosion resistance, and stability at high temperatures make it a valuable component in multi-component alloys and composites for demanding applications. fullrolling.com this compound can serve as the starting point for producing the high-purity iridium metal required for these materials.
Notable high-performance applications include:
Aerospace: Iridium-rhenium (Ir-Re) composite coatings are used to protect carbon-carbon (C/C) composites on spacecraft from oxidation at very high temperatures. fullrolling.comdtic.mil
High-Temperature Measurement: Iridium/iridium-rhodium thermocouples are among the few devices capable of measuring temperatures up to 2100°C in air. fullrolling.com
Biomedical Electrodes: Iridium oxide/platinum nano-leaf composite coatings are used for neural microelectrodes, offering lower impedance and higher charge storage capacity for more effective neural stimulation and recording. nih.gov
Nuclear and Medical Devices: Iridium-thorium alloys have been selected for fuel containers in aerospace and medical thermoelectric devices due to their high-temperature strength and compatibility with materials like plutonium dioxide. refractorymetal.org
Development of Iridium-Decorated Graphene Electrodes for Energy Technologies
A significant application of this compound is in the fabrication of iridium-decorated graphene electrodes for advanced energy storage systems. safina.eu Specifically, Iridium(IV) chloride hydrate is used as the precursor to deposit iridium nanoparticles onto graphene sheets. safina.eusigmaaldrich.com
These specialized electrodes are particularly effective in vanadium redox flow batteries (VRFBs), a promising technology for large-scale energy storage. safina.eu The iridium nanoparticles act as catalysts, enhancing the efficiency of the electrochemical reactions involving vanadium ions, which is central to the battery's operation. safina.eu The resulting Ir-decorated graphene electrodes exhibit improved performance and stability, contributing to the development of more durable and efficient energy storage solutions. safina.eusigmaaldrich.com
Emerging Research Frontiers and Future Directions
Rational Design and Synthesis of High-Performance Iridium Catalysts
The rational design of catalysts from iridium tetrachloride is a cornerstone of modern chemical research, aimed at creating highly efficient and selective catalytic systems. chemimpex.com this compound serves as a versatile and crucial precursor for synthesizing a wide array of advanced iridium-based catalysts, including nanoparticles and single-atom catalysts. safina.eu The ability to meticulously control the size and morphology of these catalytic materials during synthesis is paramount, as these physical characteristics directly influence their performance in specific chemical reactions. safina.eu
A significant area of application is in energy storage and conversion. For instance, this compound is used in the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries (VRFBs), which are advanced systems for energy storage. safina.eu In these batteries, the iridium-based catalysts facilitate the electrochemical reactions, leading to improved stability and performance. safina.eu
Another critical application is in the production of clean energy. This compound is the starting material for preparing iridium single-atom catalysts supported on materials like nickel hydroxide (B78521) (Ni(OH)₂). safina.eu These catalysts show enhanced efficiency in the oxygen evolution reaction (OER), a key process in water electrolysis for generating hydrogen fuel. safina.eu The development of such catalysts is vital for advancing water-splitting technologies. safina.eu The synthesis of iridium oxide nanoparticles from this compound also yields stable and active catalysts for reactions like the hydrogenation of nitrogen heterocycles. safina.eu
Research has also demonstrated that the choice of support material and synthesis method can be tailored to direct the outcome of a reaction. By using an impregnation method to deposit iridium from a precursor onto different oxide supports, researchers can control product selectivity.
| Iridium Catalyst Support | Primary Product | Product Yield | Reaction Conditions |
|---|---|---|---|
| Niobium Pentoxide (Nb₂O₅) | Dodecanol | 89.1% | 170 °C, 4.0 MPa H₂ |
| Molybdenum Trioxide (MoO₃) | Dodecane | 90.7% | 200 °C, 8.0 MPa H₂ |
Integration of this compound in Sustainable and Green Chemical Processes
Iridium-based catalysts, often derived from this compound, are integral to the advancement of green chemistry, which seeks to make industrial processes more sustainable and environmentally friendly. heraeus-precious-metals.com These catalysts are pivotal in increasing reaction efficiency, which allows processes to run under milder conditions, thereby conserving energy and reducing costs. heraeus-precious-metals.comalibaba.com
A key focus of green chemistry is the transition from fossil fuels to renewable feedstocks. Iridium catalysts are being developed for the conversion of biomass into valuable bio-based chemicals, offering a more sustainable production pathway. heraeus-precious-metals.com Furthermore, photocatalysis driven by iridium complexes represents a significant leap forward. asknature.org This technology uses light to drive chemical reactions, which can dramatically lower the energy requirements and reduce waste by replacing heat or other less environmentally friendly catalysts. asknature.org
The applications extend to critical environmental technologies. For example, catalysts synthesized from this compound are used in the oxygen evolution reaction (OER) for clean hydrogen production and in the hydrogenation of various organic compounds, contributing to more sustainable chemical manufacturing. safina.eu
| Application Area | Catalytic Process | Significance | Source |
|---|---|---|---|
| Renewable Energy | Oxygen Evolution Reaction (OER) for water splitting | Enables clean hydrogen fuel production. | safina.eu |
| Sustainable Feedstocks | Conversion of biomass to value-added chemicals | Reduces reliance on fossil fuels. | heraeus-precious-metals.com |
| Energy Efficiency | Photocatalysis (light-driven reactions) | Lowers energy consumption and waste in chemical synthesis. | asknature.org |
| Chemical Manufacturing | Hydrogenation of nitrogen heterocycles | Provides environmentally friendly reaction pathways. | safina.eu |
Computational Design and Predictive Modeling for Novel Iridium(IV) Chemistry and Reactivity
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of iridium-based catalysts. rsc.org Techniques like Density Functional Theory (DFT) allow scientists to model and predict the behavior of catalysts at the molecular level, providing deep insights into reaction mechanisms and potential performance. alibaba.comresearchgate.net This predictive power significantly reduces the time and expense associated with traditional trial-and-error laboratory experiments. alibaba.com
Researchers have focused on validating and refining computational methods to ensure their accuracy for iridium-mediated chemistry. Studies have evaluated various DFT functionals to establish reliable protocols for calculating the energies of reaction steps, which is crucial for understanding catalytic cycles. researchgate.net For instance, the PBE-D2 functional has been identified as providing highly accurate results for the Gibbs free energies in iridium-mediated transformations. researchgate.net
These computational approaches are applied to design specific catalytic systems. They can be used to model complex reactions, such as ethylene (B1197577) hydrogenation, on iridium catalysts supported on materials like metal-organic frameworks (MOFs). acs.org Beyond catalysis, computational design is also used to predict the electronic and photophysical properties of new iridium(IV) complexes for applications in technologies like Organic Light-Emitting Diodes (OLEDs). rsc.org This synergy between computational modeling and experimental work is paving the way for the rational, pre-synthetic design of novel iridium compounds with tailored functionalities. rsc.org
Exploration of Unconventional Catalytic Transformations and Reaction Pathways
The versatility of iridium catalysts allows researchers to explore a wide range of chemical transformations, pushing beyond well-established reactions to uncover novel reactivity. core.ac.uk Iridium complexes have demonstrated remarkable activity in challenging reactions such as C-H bond activation, which holds immense potential for streamlining the synthesis of complex organic molecules. core.ac.ukacs.org
A particularly exciting frontier is the investigation of unconventional redox cycles. Recently, researchers have demonstrated that a mononuclear Ir(II)/Ir(IV) redox couple can be significantly more active for olefin isomerization than the conventional Ir(I)/Ir(III) catalytic cycle. chemrxiv.org This discovery opens up new avenues for catalyst design by showing that exploring non-traditional oxidation states can lead to superior catalytic performance. chemrxiv.org
Photomediated transformations represent another area of intense research. Iridium complexes are being developed as photocatalysts that can harness light energy to drive unique reactions, including carbon-halogen bond reductions and the isomerization of double bonds. acs.org The study of specific iridium(IV) species, such as the [Cp*Ir(NHC)Cl]⁺ complex, is also crucial for elucidating the mechanisms of important processes like catalytic water oxidation. acs.org These explorations into new reaction pathways and catalytic cycles are continuously expanding the toolkit of synthetic chemistry.
Advanced Analytical Techniques for In-Operando and In Situ Characterization of Iridium Systems
To truly understand and engineer better catalysts, it is essential to observe them in action. Advanced analytical techniques that allow for in-operando (under working conditions) and in-situ (in the reaction environment) characterization are providing unprecedented insights into the dynamic nature of iridium catalytic systems. rsc.orgrsc.org
A suite of powerful techniques is employed to probe the catalyst's structure, composition, and morphology during a chemical reaction. These methods allow scientists to track changes in real-time, helping to identify the active catalytic species and understand deactivation mechanisms. acs.org For example, combining operando X-ray absorption spectroscopy (XAS) and small-angle X-ray scattering (SAXS) can reveal changes in the catalyst's oxidation state and particle morphology simultaneously. rsc.org Operando X-ray photoelectron spectroscopy (NAP-XPS) has been used to show that during the oxygen evolution reaction (OER), iridium nanoparticle catalysts consist of a metallic core surrounded by a thin layer of iridium oxides/hydroxides. rsc.org
More recently, techniques like atom probe tomography (APT) are providing 3D, atomic-scale compositional information, allowing researchers to directly observe the formation of different surface species on various crystal planes of an iridium electrocatalyst during the OER. nih.gov The combination of multiple operando techniques is critical for building a complete picture of how these complex catalytic systems function. nih.gov
| Technique | Abbreviation | Information Provided | Source |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy | XPS | Surface composition and chemical/oxidation states. | rsc.orgfrontiersin.org |
| X-ray Absorption Spectroscopy | XAS | Local geometric structure and oxidation state. | rsc.orgfrontiersin.org |
| Small-Angle X-ray Scattering | SAXS | Particle size, shape, and morphological changes. | rsc.orgnih.gov |
| Atom Probe Tomography | APT | 3D atomic-scale composition and structure of surfaces. | nih.gov |
| Scanning Transmission Electron Microscopy | STEM | High-resolution imaging of atomic structures. | frontiersin.org |
| In-situ X-ray Diffraction | XRD | Crystalline structure and phase changes. | researchgate.net |
Q & A
Q. What are the reliable methods for synthesizing iridium tetrachloride in a laboratory setting?
this compound is typically synthesized via chlorination of iridium metal or reduction of iridium oxides in hydrochloric acid. For controlled purity, hydrothermal methods using precursors like iridium trichloride hydrate and titanium tetrachloride are documented, with pH adjustments (e.g., HCl to pH 1) and autoclave conditions (210°C, 8 hours) ensuring homogeneity . Alternative routes involve redox reactions with agents like KNO₂ or hydroxylamine, though these may yield mixed oxidation states requiring careful purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopy : Inductively coupled plasma atomic emission spectrometry (ICP-AES) with multivariate spectral fitting (MSF) is recommended for detecting impurities (e.g., Pt, Pd, Fe) at trace levels (<1 ppm) in IrCl₄ solutions .
- XRD/TEM : X-ray diffraction and transmission electron microscopy validate crystallinity and nanostructure, particularly when synthesizing mixed oxides (e.g., Ti₁₋ₓIrₓO₂) .
- Redox Titration : Quantify Ir³⁺/Ir⁴⁺ ratios using ferrous sulfate or stannous chloride as reducing agents, with endpoint detection via potentiometry .
Q. What are the key challenges in handling this compound due to its reactivity?
IrCl₄ is hygroscopic and prone to hydrolysis, requiring anhydrous conditions during storage. Its reduction to Ir³⁺ species under acidic or reducing environments necessitates inert atmospheres (e.g., N₂ gloveboxes) for kinetic studies. Contradictions in reported catalytic activities often stem from undocumented oxygen/moisture exposure during experiments .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its catalytic performance in oxygen evolution reactions (OER)?
IrCl₄-derived catalysts (e.g., amorphous IrOₓ) exhibit higher OER activity than crystalline IrO₂ due to ligand vacancy sites and flexible Ir-O coordination. Advanced XANES/EXAFS analyses reveal that Cl⁻ ligands in IrCl₄ precursors modulate Ir oxidation states during thermal decomposition, impacting conductivity and durability .
Q. How do computational models (e.g., DFT) contribute to understanding this compound’s reaction pathways?
Density functional theory (DFT) simulations predict adsorption energies of intermediates (e.g., *OOH) on IrCl₄ surfaces, explaining experimental overpotential variations. Key parameters include d-band center positions and charge transfer barriers, which are validated via in-situ Raman spectroscopy .
Q. What experimental strategies optimize this compound’s stability under harsh electrochemical conditions?
- Support Engineering : Embedding IrCl₄ in TiO₂ or carbon matrices mitigates agglomeration and Ir dissolution. Hydrothermal synthesis with TiCl₄ ensures atomic dispersion, as confirmed by HAADF-STEM .
- Potential Cycling : Pre-cycling IrCl₄ electrodes in 0.5 M H₂SO₄ at 1.4–1.6 V vs. RHE stabilizes surface oxides, reducing irreversible capacity loss .
Q. What strategies resolve contradictions in reported catalytic activities of this compound-based materials?
- Controlled Synthesis : Standardize precursor ratios (e.g., Ir:Ti = 0.1–0.3) and thermal treatment protocols to minimize batch variability .
- Operando Characterization : Use synchrotron-based techniques to track dynamic structural changes during catalysis, addressing discrepancies between ex-situ and in-situ data .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple effects of impurities, crystallinity, and surface area on performance metrics .
Guidelines for Reporting
- Experimental Replication : Follow Beilstein Journal protocols for documenting synthesis steps, including precursor concentrations, pH adjustments, and equipment specifications .
- Data Contradictions : Use IMRAD structure to contrast findings with prior studies, explicitly addressing variables like atmosphere, impurities, or measurement techniques .
- Ethical Compliance : Disclose funding sources and conflicts of interest, adhering to EPA guidelines for chemical safety assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
